2-Ethoxy-4-fluoro-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJFSSYFHTFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512930 | |
| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-44-2 | |
| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-4-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS: 28987-44-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutics. This document consolidates critical information regarding its physicochemical properties, spectroscopic signatures, synthesis, reactivity, and safe handling protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in medicinal chemistry and advanced material science, aiming to leverage the unique reactivity of this versatile building block.
Introduction: A Versatile Building Block in Modern Synthesis
This compound, identified by its CAS number 28987-44-2, is a substituted nitroaromatic compound. Its molecular architecture, featuring an ethoxy group, a fluorine atom, and a nitro group strategically positioned on a benzene ring, imparts a unique reactivity profile that is highly sought after in the synthesis of complex organic molecules. The presence of the electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This characteristic is a cornerstone of its utility as a precursor to a wide array of substituted anilines and heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. This guide will delve into the technical details of this compound, providing the necessary information for its effective and safe utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis. The following sections detail the key properties of this compound.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe storage and handling.
| Property | Value | Source(s) |
| CAS Number | 28987-44-2 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | [1][2] |
| Molecular Weight | 185.15 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | 261.5 °C at 760 mmHg | [3] |
| Density | 1.268 g/cm³ | [3] |
| Flash Point | 111.9 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimentally obtained spectra are not widely available in the public domain, predicted data provides a valuable reference for researchers.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on computational models and comparison with analogous structures.[5]
| Nucleus | Predicted Chemical Shifts (ppm) |
| ¹H NMR | 7.60 (dd, 1H), 7.40 (dd, 1H), 7.10 (ddd, 1H), 4.20 (q, 2H), 1.50 (t, 3H) |
| ¹³C NMR | 162.5 (d), 155.0 (d), 141.0, 128.0 (d), 115.0 (d), 108.0 (d), 66.0, 14.5 |
Note: 'd' denotes a doublet due to coupling with fluorine.
2.2.2. Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M+) for this compound would be observed at an m/z of approximately 185.15. Typical fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[5]
The following diagram illustrates a standard analytical workflow for the validation of this compound's structure and purity.
Caption: A typical analytical workflow for the structural and purity validation of this compound.
Synthesis and Purification
Proposed Synthesis: Electrophilic Nitration
The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the nitration of 3-fluoroethoxybenzene is expected to yield a mixture of isomers, including the desired this compound.
The proposed reaction scheme is as follows:
References
"2-Ethoxy-4-fluoro-1-nitrobenzene" molecular weight and formula
An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Synthesis, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 28987-44-2), a key aromatic intermediate in the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline probable synthetic pathways, and explore its core reactivity, which is dominated by nucleophilic aromatic substitution and nitro group reduction. The strategic positioning of its functional groups—an ethoxy group, a fluorine atom, and a nitro group—makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this compound's full potential in modern synthetic chemistry.
Core Physicochemical and Safety Profile
This compound is a substituted nitroaromatic compound with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol .[1][2][3][4] Its identity and key properties are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 28987-44-2 | [1][2][4] |
| Molecular Formula | C₈H₈FNO₃ | [1][2][3][4] |
| Molecular Weight | 185.15 g/mol | [1][2][3][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 35-37 °C | [4] |
| Storage | Sealed in a dry, cool, well-ventilated place (Room Temp. or 2-8°C) | [3][4][5] |
GHS Hazard and Safety Information
This compound is classified as hazardous. All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[5]
| Category | Information | Source(s) |
| Signal Word | Warning | [2] |
| Pictograms | GHS07 (Exclamation Mark) | [5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
Chemical Structure and Spectroscopic Characterization
The unique arrangement of substituents on the benzene ring dictates the reactivity and spectroscopic signature of this compound.
Caption: Structure of this compound.
Expected Spectroscopic Signatures
While specific spectra for this compound are proprietary, its structure allows for the prediction of key analytical features essential for its identification and quality control.
-
¹H NMR (Proton NMR):
-
Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), showing characteristic ethyl group coupling.
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.0 ppm). Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the nitro group (at C6) is expected to be the most downfield.
-
-
¹³C NMR (Carbon NMR):
-
Ethoxy Group: Two aliphatic signals, one around 15 ppm (CH₃) and another around 65 ppm (CH₂).
-
Aromatic Carbons: Six distinct signals. The carbon attached to the nitro group (C1) will be significantly downfield. The carbons attached to fluorine (C4) and oxygen (C2) will show large one-bond C-F and C-O coupling constants, respectively.
-
-
Mass Spectrometry (MS):
-
In Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 185.0488 (exact mass). Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da) or the nitro group (-46 Da).
-
-
Infrared (IR) Spectroscopy:
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O stretching for the ether linkage around 1200-1250 cm⁻¹.
-
C-F stretching band around 1100-1200 cm⁻¹.
-
Synthesis and Reactivity
The primary value of this compound lies in its utility as a synthetic intermediate. Its reactivity is governed by two key features: the nitro-activated fluorine atom, which is primed for nucleophilic aromatic substitution (SₙAr), and the nitro group itself, which can be readily reduced to an aniline.
Proposed Synthesis Workflow
A plausible synthetic route involves the electrophilic nitration of 1-ethoxy-3-fluorobenzene. The ethoxy group is a strong ortho-, para-director, while the fluorine is a weak ortho-, para-director. The position ortho to the ethoxy group and para to the fluorine (C2) is sterically hindered, making nitration at the C6 (ortho to ethoxy) and C4 (para to ethoxy) positions more likely. The desired isomer must be separated from other potential products.
Caption: Proposed workflow for the synthesis of the target compound.
Key Transformation 1: Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro group strongly activates the fluorine atom at the para-position for displacement by nucleophiles. This SₙAr reaction is a cornerstone of its utility, allowing for the introduction of various functional groups.[1][3][4]
Caption: General workflow for SₙAr reactions.
Exemplary Protocol: Synthesis of an N-Aryl Amine (This protocol is adapted from established procedures for similar activated aryl fluorides.)[6]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and a base (e.g., potassium carbonate, 1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 10 mL per gram of substrate).
-
Heating: Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature and pour it into cold water.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Key Transformation 2: Nitro Group Reduction
The reduction of the nitro group to an aniline is a fundamental step in utilizing this intermediate for pharmaceutical synthesis. The resulting aniline is a versatile nucleophile for forming amides, ureas, and various nitrogen-containing heterocycles.[1][6]
Caption: Workflow for catalytic hydrogenation of the nitro group.
Exemplary Protocol: Catalytic Hydrogenation (This protocol is based on standard procedures for nitroaromatic reduction.)[6]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add a catalyst, such as 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction via TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.
Applications in Drug Discovery and Development
Substituted nitrobenzenes and anilines are critical building blocks in the pharmaceutical industry.[1] this compound is particularly valuable as a precursor for complex molecules, such as kinase inhibitors used in oncology.[1]
The two transformations described above can be used sequentially to build advanced molecular scaffolds. For instance, an SₙAr reaction can first introduce a complex side chain, followed by the reduction of the nitro group to an aniline. This aniline can then be coupled with a heterocyclic core, a common strategy in the synthesis of modern therapeutics like tyrosine kinase inhibitors (TKIs).[1] The ethoxy and fluoro substituents can help modulate the final drug's pharmacokinetic and pharmacodynamic properties.[1]
Caption: Synthetic strategy leveraging the compound for drug scaffolds.
Conclusion
This compound is a highly functionalized and reactive aromatic compound with significant strategic value in organic synthesis. Its utility is defined by the predictable and high-yielding transformations of its key functional groups. A thorough understanding of its reactivity, particularly in SₙAr and reduction reactions, enables chemists to efficiently construct complex molecular architectures. This guide provides a foundational framework for its application, empowering researchers to utilize this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
A Spectroscopic Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Structure Elucidation for Researchers
This technical guide provides a comprehensive analysis of the spectral data for 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for robust structural validation.
Molecular Structure and Overview
This compound is a disubstituted nitroaromatic compound. The strategic placement of the ethoxy, fluoro, and nitro groups on the benzene ring dictates its chemical reactivity and is fundamental to its utility in organic synthesis. Accurate characterization of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide establishes a self-validating system of analysis through the convergence of multiple spectroscopic techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of each nucleus. The predicted data presented here is based on computational models, which serve as a powerful tool in the absence of extensive experimental databases[1][2].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constants (J, Hz) |
| H-6 | 7.96 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-3 | 7.73 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| H-5 | 7.00 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| -OCH₂- | 4.21 | Quartet (q) | J(H-H) ≈ 7 |
| -CH₃ | 1.48 | Triplet (t) | J(H-H) ≈ 7 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted chemical shifts are consistent with the known electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (moves downfield) the protons ortho and para to it. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which shields (moves upfield) the protons ortho and para to it. The fluorine atom has a dual effect: it is strongly electron-withdrawing through induction but can be weakly electron-donating through resonance.
-
Aromatic Region:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to its significant downfield shift to approximately 7.96 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine at C-4 (meta coupling, J ≈ 2-3 Hz).
-
H-3: This proton is ortho to the nitro group and meta to the ethoxy group, resulting in a downfield shift to around 7.73 ppm. Its multiplicity as a doublet of doublets arises from coupling to H-5 (para coupling, J ≈ 2-3 Hz) and the fluorine at C-4 (ortho coupling, J ≈ 8-10 Hz).
-
H-5: This proton is ortho to the electron-donating ethoxy group and meta to the nitro group, causing it to be the most shielded of the aromatic protons at approximately 7.00 ppm. It will be a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (para coupling, J ≈ 2-3 Hz).
-
-
Aliphatic Region:
-
-OCH₂- (Methylene): The quartet at ~4.21 ppm is characteristic of a methylene group adjacent to an oxygen atom and coupled to a methyl group.
-
-CH₃ (Methyl): The triplet at ~1.48 ppm is indicative of a methyl group coupled to a methylene group.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-4 | 164.5 | ~255 |
| C-2 | 152.8 | ~3 |
| C-1 | 141.2 | ~10 |
| C-6 | 126.1 | ~27 |
| C-3 | 115.3 | ~22 |
| C-5 | 108.1 | ~9 |
| -OCH₂- | 65.5 | - |
| -CH₃ | 14.6 | - |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are also governed by the electronic effects of the substituents.
-
Aromatic Carbons:
-
C-4: The carbon directly attached to the fluorine atom (ipso-carbon) exhibits a large chemical shift and a significant one-bond C-F coupling constant (¹JCF) of approximately 255 Hz, which is a hallmark of a C-F bond.
-
C-2: This carbon is attached to the electron-donating ethoxy group, leading to a downfield shift.
-
C-1: The carbon bearing the nitro group is also shifted downfield due to the electron-withdrawing nature of the nitro group.
-
The remaining aromatic carbons (C-3, C-5, and C-6) will show smaller C-F coupling constants depending on their proximity to the fluorine atom (typically ²JCF > ³JCF). The electron-withdrawing nitro group and electron-donating ethoxy group also influence their chemical shifts.
-
-
Aliphatic Carbons:
-
-OCH₂-: The methylene carbon attached to the oxygen appears at a characteristic downfield position around 65.5 ppm.
-
-CH₃: The terminal methyl carbon is found in the typical upfield aliphatic region at approximately 14.6 ppm.
-
Experimental Protocol: NMR Spectroscopy
For reproducible and high-quality NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: ~4 s
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1.4 s
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro, ether, and fluoroaromatic moieties.
Predicted IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| NO₂ Asymmetric Stretch | 1550-1475 | Strong |
| Aromatic C=C Bending | 1600-1450 | Medium-Strong |
| NO₂ Symmetric Stretch | 1360-1290 | Strong |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong |
| C-F Stretch | 1250-1020 | Strong |
| C-O-C Symmetric Stretch | 1075-1020 | Medium |
| Out-of-Plane C-H Bending | 900-675 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
The key to interpreting the IR spectrum of this compound lies in identifying the characteristic strong absorptions.
-
Nitro Group: The most prominent features will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds, expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[3][4]. The presence of these two strong bands is a reliable indicator of a nitro group.
-
Ether Linkage: A strong, broad absorption due to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1275-1200 cm⁻¹. A weaker symmetric stretch may be observed near 1075-1020 cm⁻¹.
-
C-F Bond: A strong absorption band for the C-F stretch is anticipated in the 1250-1020 cm⁻¹ region. This band can sometimes overlap with other absorptions, but its intensity is a key diagnostic feature.
-
Aromatic and Aliphatic C-H: The spectrum will also show weaker C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the ethoxy group's aliphatic protons.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Perform a background scan before the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 185.05
-
Major Fragments: m/z = 155, 139, 127, 109, 99, 81
Expertise & Experience: Interpreting the Mass Spectrum
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group as a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment ion at m/z 139[5].
-
Loss of NO: The loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion can also occur, resulting in a fragment at m/z 155[6].
-
Ether Fragmentation:
-
Loss of Ethylene: A characteristic fragmentation of ethoxy benzenes is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would lead to a fragment ion at m/z 157.
-
Alpha-Cleavage: Cleavage of the ethyl group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) from the M⁺-NO or M⁺-NO₂ fragments.
-
-
Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injection Mode: Split (10:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries to confirm the structure.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for interpreting the spectral data of this important synthetic intermediate. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently validate their materials, ensuring the integrity and success of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
An In-Depth Technical Guide to the Solubility of 2-Ethoxy-4-fluoro-1-nitrobenzene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer actionable insights into solvent selection and experimental determination of solubility, ensuring both scientific rigor and practical applicability.
Executive Summary: The Synthetic & Physicochemical Context
This compound (CAS No. 28987-44-2) is a substituted nitroaromatic compound of increasing importance in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the strategic placement of its functional groups: a nitro group that strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), a fluorine atom that serves as an excellent leaving group, and an ethoxy group that modulates the molecule's electronic properties and lipophilicity.[2]
Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols like crystallization, and formulating products. This guide will dissect the molecular characteristics that govern its solubility and provide a detailed, field-proven methodology for its quantitative determination.
Predicting Solubility: A Molecular Structure-Based Approach
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound—a solid at room temperature—presents a nuanced polarity profile.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];
// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Substituent nodes N1 [pos="0,2.8!", label=<NO₂>, fontcolor="#EA4335"]; O_ethoxy [pos="-2.6,1.5!", label="O", fontcolor="#34A853"]; C_ethyl1 [pos="-3.9,1.5!", label="CH₂", fontcolor="#202124"]; C_ethyl2 [pos="-5.2,1.5!", label="CH₃", fontcolor="#202124"]; F1 [pos="0,-2.8!", label=<F>, fontcolor="#4285F4"];
// Double bonds in ring C1 -- C2 [style=solid, penwidth=2]; C3 -- C4 [style=solid, penwidth=2]; C5 -- C6 [style=solid, penwidth=2];
// Single bonds in ring C2 -- C3 [style=solid, penwidth=1]; C4 -- C5 [style=solid, penwidth=1]; C6 -- C1 [style=solid, penwidth=1];
// Bonds to substituents C1 -- N1 [style=solid, penwidth=1, label=" (1)"]; C2 -- O_ethoxy [style=solid, penwidth=1, label=" (2)"]; C4 -- F1 [style=solid, penwidth=1, label=" (4)"]; O_ethoxy -- C_ethyl1 [style=solid, penwidth=1]; C_ethyl1 -- C_ethyl2 [style=solid, penwidth=1]; }
Caption: Structure of this compound.
-
Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The ether linkage of the ethoxy group (-OCH₂CH₃) and the carbon-fluorine (C-F) bond also contribute significant polarity due to the high electronegativity of oxygen and fluorine. These groups can participate in dipole-dipole interactions.
-
Nonpolar Moieties: The benzene ring and the ethyl part of the ethoxy group are nonpolar (lipophilic), interacting primarily through weaker van der Waals forces.
This duality suggests that this compound will exhibit favorable solubility in a range of solvents. High solubility is anticipated in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.[3] Moderate to high solubility is also expected in polar protic solvents such as ethanol and methanol, where the solvent's hydroxyl group can interact with the molecule's polar functionalities.[3] In contrast, solubility will likely be limited in purely nonpolar solvents like hexane, as the energy required to break the solute-solute interactions would not be compensated by solute-solvent interactions.[2]
Case Study: Quantitative Solubility of an Isomer
While specific quantitative data for this compound is not widely published, extensive data exists for its structural isomer, 4-Ethoxy-2-fluoro-1-nitrobenzene . This data, obtained via the reliable gravimetric method, serves as an excellent proxy for understanding the expected behavior and magnitude of solubility.[4]
The study reveals a positive correlation between temperature and solubility in various alcohols, a common trend for solid solutes.[4] This indicates that the dissolution process is endothermic.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 278.15 | 0.0158 |
| 298.15 | 0.0348 | |
| 318.15 | 0.0765 | |
| Ethanol | 278.15 | 0.0197 |
| 298.15 | 0.0421 | |
| 318.15 | 0.0908 | |
| Isopropanol | 278.15 | 0.0233 |
| 298.15 | 0.0477 | |
| 318.15 | 0.0990 |
Data sourced from BenchChem's technical guide on 4-Ethoxy-2-fluoro-1-nitrobenzene.[4]
Expert Insight: The slightly higher solubility in the larger alcohols (ethanol, isopropanol) compared to methanol at the same temperature can be attributed to the better compatibility of their larger alkyl chains with the nonpolar regions of the solute molecule. This highlights the delicate balance of polar and nonpolar interactions in determining overall solubility.
A Self-Validating Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data for this compound, the gravimetric method is the gold standard.[4][5] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle of the Gravimetric Method
The method involves creating a saturated solution at a constant temperature, taking a precise mass of the saturated solution, evaporating the solvent, and weighing the remaining solute. The solubility is then calculated from these mass measurements.[5]
Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Action: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed, heavy-walled glass vessel (e.g., a scintillation vial with a PTFE-lined cap).
-
Causality: Using excess solute ensures that the solution reaches saturation. A sealed vessel is critical to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Action: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture continuously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: Continuous agitation maximizes the surface area of the solute exposed to the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Action: Cease agitation and allow the vessel to stand undisturbed in the temperature-controlled bath for at least 4-6 hours.
-
Causality: This step allows the undissolved solid to settle completely, ensuring that a clear, particle-free supernatant can be sampled for analysis. Maintaining the temperature is crucial as solubility is temperature-dependent.
-
-
Sampling and Measurement:
-
Action: Carefully withdraw a known mass of the clear supernatant.
-
a. Pre-weigh a clean, dry syringe.
-
b. Equilibrate the syringe to the experimental temperature.
-
c. Withdraw approximately 2-5 mL of the clear liquid, taking care not to disturb the sediment.
-
d. Weigh the filled syringe to determine the exact mass of the solution withdrawn.
-
-
Causality: Weighing the solution (rather than measuring volume) is more accurate and avoids errors from thermal expansion/contraction of the solvent. Temperature equilibration of the syringe prevents premature precipitation or dissolution upon contact with the solution.
-
-
Solvent Evaporation and Final Weighing:
-
Action: Transfer the sampled solution to a pre-weighed, clean, dry container (e.g., a small beaker or aluminum pan). Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature, below the solute's melting point) until a constant weight of the solid solute is achieved.
-
Causality: Controlled evaporation prevents bumping or loss of the solid solute. Drying to a constant weight ensures all solvent has been removed, providing an accurate mass of the dissolved solute.
-
-
Calculation:
-
Action: Calculate the solubility.
-
Mass of solution = (Mass of filled syringe) - (Mass of empty syringe)
-
Mass of solute = (Mass of container + solute) - (Mass of empty container)
-
Mass of solvent = (Mass of solution) - (Mass of solute)
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100
-
-
Conclusion
While direct, published quantitative solubility data for this compound remains scarce, a robust predictive framework can be established based on its molecular structure. The compound is expected to be highly soluble in polar aprotic and polar protic organic solvents. The provided gravimetric protocol offers a reliable, self-validating system for researchers to generate precise solubility data tailored to their specific process conditions. This foundational knowledge is critical for the efficient application of this versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-4-fluoro-1-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2), a key aromatic intermediate in organic synthesis. Understanding these characteristics is fundamental for its safe handling, effective use in experimental design, and successful integration into drug discovery and development workflows.
Chemical Identity and Structure
This compound is a substituted aromatic compound featuring an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups dictate its reactivity, polarity, and overall physical behavior, making it a valuable building block for more complex molecules.
-
IUPAC Name: this compound
-
CAS Number: 28987-44-2
-
Molecular Formula: C₈H₈FNO₃
-
Molecular Weight: 185.15 g/mol
The arrangement of these substituents on the benzene ring is critical to its chemical properties. The electron-withdrawing nature of the nitro group and the fluorine atom, contrasted with the electron-donating ethoxy group, creates a specific electronic profile that influences its role in synthetic transformations.
A Senior Application Scientist's Guide to the Safe Handling of 2-Ethoxy-4-fluoro-1-nitrobenzene
This technical guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, grounded in the compound's specific chemical properties and toxicological profile. By integrating the RAMP (Recognize, Assess, Minimize, Prepare) framework, this guide serves as a self-validating system for risk mitigation in the laboratory.
Compound Profile and Hazard Identification
This compound is a substituted nitroaromatic compound. The presence of the nitro group, a known toxophore, and halogen substitution necessitates a cautious and informed approach to its handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for recognizing its intrinsic hazards.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 28987-44-2 | |
| Linear Formula | C₈H₈FNO₃ | |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature conditions | |
A thorough understanding of the GHS classification is the first step in recognizing the hazards associated with this compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |
The "Warning" signal word associated with this compound underscores that while it is not acutely fatal in small doses, significant harm can occur through multiple exposure routes.[1] The hazards presented by nitroaromatic compounds, in general, can be severe, including the potential for causing damage to organs through prolonged or repeated exposure, as seen in related structures like nitrobenzene.[2][3] Therefore, treating this compound with stringent precautions is a prudent and necessary measure.
A Systematic Approach to Safety: The RAMP Framework
To ensure a holistic safety culture, we will apply the RAMP protocol: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4] This framework provides a logical and defensible methodology for handling this and any other hazardous chemical.
Recognize and Assess the Risks
The hazards are clearly defined in Table 2. The primary risks in a laboratory setting arise from the potential for:
-
Inhalation: Generation of dust when weighing the solid or aerosols when preparing solutions.
-
Dermal Contact: Accidental contact with skin during transfer, weighing, or from contaminated surfaces.
-
Ingestion: Accidental transfer from contaminated hands to the mouth; a risk mitigated by strict personal hygiene.[5]
-
Eye Contact: Splashes during dissolution or reaction quenching.
The risk level is amplified during procedures involving heating, which can increase the compound's volatility, or when handling larger quantities.
Minimize the Risks: Core Handling Protocols
Minimizing risk is achieved through a multi-layered approach combining engineering controls, personal protective equipment (PPE), and deliberate, standardized procedures.
All work with this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood acts as the primary barrier, capturing dust and vapors at the source to prevent inhalation, which is critical given the compound's classification for acute inhalation and respiratory irritation.[1]
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls.[7]
Table 3: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles for large-scale operations. | Protects against splashes that can cause serious eye irritation.[1] Goggles are superior to safety glasses as they provide a seal around the eyes.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use and conforming to EN 374.[1] A flame-resistant lab coat and closed-toe shoes are mandatory. | Protects against dermal absorption, a significant exposure route.[1] Nitrile gloves offer good protection for incidental contact, but should be changed immediately upon contamination.[5] Never wear gloves outside the lab or use them to touch common surfaces like doorknobs or phones.[4] |
| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If exposure limits are exceeded or symptoms occur, a full-face respirator with appropriate cartridges is necessary.[1] | The fume hood should prevent the need for respirators. Their use indicates a failure of engineering controls or a non-standard, high-risk procedure that requires specialized assessment. |
This protocol demonstrates the integration of safety measures into a common laboratory workflow.
-
Preparation (Assess & Minimize):
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood to minimize movement in and out of the sash.
-
Don all required PPE as specified in Table 3.
-
-
Execution (Minimize):
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust clouds.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh paper or boat on a tared balance (if the balance is not in the hood, weigh by difference).
-
Close the primary container tightly.
-
Gently add the weighed solid to the beaker containing the solvent and stir bar.
-
Add the solvent slowly to avoid splashing.
-
Rinse the weigh paper and spatula with a small amount of solvent into the beaker to ensure a complete transfer.
-
-
Decontamination and Storage (Minimize):
-
Dispose of the used weigh paper and any contaminated items (e.g., disposable gloves) into a designated hazardous waste container located within the fume hood.[6]
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Store the stock container in a locked, well-ventilated cabinet as per storage guidelines.[1]
-
Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
-
Prepare for Emergencies: Response Protocols
Preparation is the final pillar of the RAMP framework. Despite the best precautions, accidents can happen. A clear, pre-determined emergency plan is crucial.
Workflow for Safe Handling and Emergency Response
The following diagram outlines the logical flow from risk assessment to incident response.
Caption: Workflow for safe handling and emergency response.
First-Aid Measures
Immediate and correct first aid can significantly reduce the harm from an exposure. All personnel must be familiar with the location of safety showers and eyewash stations.
Table 4: First-Aid Measures for this compound
| Exposure Route | First-Aid Protocol | Source |
|---|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[1][9] |
Spill and Fire Response
-
Spills: Evacuate personnel to a safe area.[1] Remove all sources of ignition. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8] For large spills, evacuate the area and contact emergency response personnel. Do not allow the chemical to enter drains.
-
Fires: Use dry chemical, carbon dioxide, or an appropriate foam extinguisher.[1] A water spray can be used to cool unopened containers.[9] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against toxic fumes.[1]
Waste Disposal
Chemical waste management is a critical component of laboratory safety. This compound and any materials contaminated with it are considered hazardous waste.
-
Never dispose of this compound down the drain.
-
Collect all waste (surplus chemical, contaminated disposables, rinse solutions) in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a certified waste management company.[1]
Conclusion
The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By adopting a systematic safety framework like RAMP, researchers can confidently minimize risks. The mandatory use of engineering controls, complemented by appropriate PPE and rigorous adherence to established protocols for handling, storage, and emergency response, creates a robust safety system. This proactive and informed approach is the cornerstone of a responsible and successful research environment.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Reactivity and Stability of 2-Ethoxy-4-fluoro-1-nitrobenzene
Executive Summary
2-Ethoxy-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from a precisely arranged set of functional groups that impart a predictable and versatile reactivity profile. This guide provides a detailed analysis of the molecule's electronic structure, core reaction pathways, stability considerations, and practical experimental protocols. We will explore how the interplay between the electron-withdrawing nitro group, the inductively powerful fluoro substituent, and the electron-donating ethoxy group dictates the molecule's behavior, with a primary focus on its application as a synthetic building block. The core of its reactivity lies in the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr) and the straightforward reduction of the nitro group to an aniline, opening gateways to a diverse array of complex molecular architectures.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and associated hazards is paramount for its safe and effective use in a research setting.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28987-44-2 | ,[2] |
| Molecular Formula | C₈H₈FNO₃ | ,[2] |
| Molecular Weight | 185.15 g/mol | [3],[2] |
| Physical Form | Solid | |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 261.5 °C at 760 mmHg | [4] |
| Density | 1.268 g/cm³ | [4] |
| Flash Point | 111.9 °C | [4] |
| IUPAC Name | This compound |
Hazard Identification and Safety
This compound is classified as harmful and an irritant. Adherence to appropriate safety protocols is mandatory.[4]
| Hazard Class | GHS Statement | Precautionary Codes (Selected) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P317, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Core Reactivity Analysis
The reactivity of this compound is a direct consequence of the electronic interplay between its three substituents on the aromatic ring. This section dissects the dominant reaction pathways.
The Electronic Landscape: A Tale of Three Substituents
The benzene ring is decorated with three groups that exert competing electronic effects:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[5][6] It strongly deactivates the ring towards electrophilic attack and significantly acidifies the ring protons, making the ring electron-deficient, particularly at the ortho and para positions.[7][8]
-
Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated into the ring via a resonance effect (+M).[9] For fluorine, the -I effect typically dominates, deactivating the ring for electrophilic substitution. However, its +M effect can direct incoming electrophiles to the ortho and para positions.[9][10]
-
Ethoxy Group (-OC₂H₅): The oxygen atom is electron-withdrawing inductively (-I), but its lone pairs provide a strong electron-donating resonance effect (+M). The +M effect is dominant, making the ethoxy group an activating group and an ortho-, para-director for electrophilic substitution.
For nucleophilic aromatic substitution, the powerful electron-withdrawing nature of the nitro group is the dominant factor, making the ring susceptible to attack by nucleophiles.[11]
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The most significant and synthetically useful reaction of this molecule is the nucleophilic aromatic substitution (SNAr) of the fluorine atom.[12]
-
Causality of Reactivity: The nitro group, being ortho to the fluorine, strongly activates it towards displacement. The electron density withdrawn by the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[7][13] The high electronegativity and strong inductive effect of the fluorine atom further enhance this stabilization, making it an excellent leaving group in SNAr reactions, often superior to other halogens.[13][14]
The general workflow for this pivotal reaction is outlined below.
Caption: Generalized workflow for SNAr reactions.
The mechanism proceeds via a two-step addition-elimination pathway.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group: A Gateway to Anilines
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's properties and opens up new avenues for derivatization, such as amide bond formation.[14] Catalytic hydrogenation is the most common and efficient method for this purpose.[15]
-
Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method that avoids the use of harsh, stoichiometric metal reductants.[15] The reaction proceeds under relatively mild conditions (room temperature, moderate hydrogen pressure) and the catalyst can be easily removed by filtration.
Caption: Workflow for catalytic reduction of the nitro group.
Ether Linkage Stability and Cleavage
Aromatic ethers are generally stable.[16] However, the C-O bond of the ethoxy group can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI at elevated temperatures.[17][18]
-
Mechanism: The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group.[16] A nucleophile (e.g., Br⁻ or I⁻) then attacks the ethyl group via an SN2 mechanism, leading to the formation of a phenol and an ethyl halide.[18][19] This reaction is generally not observed under the conditions used for SNAr or nitro reduction and requires deliberate, forcing conditions.
Stability and Handling
While the SDS from Echemi indicates "no data available" for detailed chemical stability, a profile can be inferred from the functional groups present.[4]
Chemical and Thermal Stability
-
Thermal: Nitroaromatic compounds can be energetic and may decompose at high temperatures. The provided Safety Data Sheet does not list a decomposition temperature, but excessive heating should be avoided.[4] Thermal decomposition can release irritating gases and vapors.[20]
-
Chemical: The compound is stable under standard laboratory conditions. It is incompatible with strong oxidizing agents and strong bases. As an ether, prolonged storage in the presence of oxygen and light could potentially lead to peroxide formation, though this is less common for aromatic ethers than for aliphatic ones.
Recommended Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The product should be stored locked up.[4][20]
-
Handling: Handle in a well-ventilated place or under a chemical fume hood.[4] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[4][21] Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[4]
Experimental Protocols
The following protocols are self-validating systems designed for high-fidelity synthesis, based on established procedures for analogous compounds.[14][15]
Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol describes the displacement of the fluorine atom with a generic secondary amine.
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add this compound (1.0 eq), the desired secondary amine (1.2 eq), and powdered potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (approx. 10-15 mL per gram of starting material).
-
Reaction Conditions: Heat the stirred mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Catalytic Hydrogenation for Nitro Group Reduction
This protocol details the conversion of the nitroarene to the corresponding aniline.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (MeOH) (15-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% palladium on carbon (10% Pd/C) (2-5 mol%).
-
System Purge: Seal the vessel and purge the system with nitrogen or argon 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂) to a pressure of 2-4 atm (or use a balloon filled with H₂ for atmospheric pressure).
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the 4-ethoxy-2-fluoroaniline product, which is often sufficiently pure for subsequent steps.
Conclusion
This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the powerful activating effect of the nitro group. This activation renders the ortho-positioned fluorine atom highly susceptible to displacement by a wide range of nucleophiles via the SNAr mechanism. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an aniline. The compound is stable under normal conditions but requires careful handling due to its hazardous properties. The predictable and chemoselective nature of its primary reaction pathways makes this compound a valuable and reliable building block for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. echemi.com [echemi.com]
- 5. scispace.com [scispace.com]
- 6. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 7. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]
- 8. cms-ed.sakshi.com [cms-ed.sakshi.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ether cleavage - Wikipedia [en.wikipedia.org]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Discovery and history of "2-Ethoxy-4-fluoro-1-nitrobenzene"
An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 28987-44-2), a key nitroaromatic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While a singular "discovery" event for this specific compound is not prominently documented, its existence is a logical extension of foundational research in nucleophilic aromatic substitution (SNAr) chemistry. This document consolidates established chemical principles and data from analogous structures to detail its physicochemical properties, elucidate its primary synthetic pathway, provide a detailed experimental protocol, and discuss its applications as a versatile chemical building block. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Introduction: The Chemical Significance of Activated Nitroaromatics
Fluorinated nitrobenzene derivatives are a cornerstone of modern organic synthesis, serving as highly versatile intermediates.[1] The introduction of fluorine into organic molecules can bestow unique properties, such as enhanced thermal stability, modified electronic character, and improved biological activity.[1] When combined with a nitro group (—NO₂), the synthetic utility is magnified. The strongly electron-withdrawing nature of the nitro group profoundly activates the aromatic ring, making it susceptible to nucleophilic attack.[2][3] This activation is most pronounced at the ortho and para positions relative to the nitro group, rendering halogens at these positions excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]
This compound is a prime example of such a scaffold. The fluorine atom at the C-4 position is activated by the ortho nitro group, making it a focal point for facile substitution by a wide array of nucleophiles.[4] This predictable reactivity allows for the strategic construction of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[4][6]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 28987-44-2 | [7][8] |
| Molecular Formula | C₈H₈FNO₃ | [7][8] |
| Molecular Weight | 185.15 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| Physical Form | Solid | [8] |
| Storage | Sealed in dry, room temperature | [8] |
Synthesis and Mechanistic Insights
The history of this compound is intrinsically linked to the development of reactions on activated aromatic systems. Its preparation is most logically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a pathway that offers high regioselectivity and efficiency.
The SNAr Pathway: A High-Yield Approach
The most direct and industrially viable synthesis starts from 2,4-difluoronitrobenzene . In this precursor, both fluorine atoms are activated by the nitro group. However, the fluorine at the para position (C-4) is sterically more accessible and electronically more activated for nucleophilic attack than the fluorine at the ortho position (C-2). This inherent selectivity allows for a controlled, monosubstitution reaction.
The reaction proceeds by treating 2,4-difluoronitrobenzene with sodium ethoxide (NaOEt), typically generated in situ from ethanol and a strong base like sodium hydride or sodium metal, or used as a commercially available solution. The ethoxide anion (⁻OEt) acts as the nucleophile, attacking the carbon atom bonded to the fluorine at the C-4 position.
Causality and Mechanism
The SNAr mechanism is a two-step addition-elimination process.[9]
-
Nucleophilic Attack: The ethoxide ion attacks the electron-deficient C-4 carbon of the benzene ring. This is the rate-determining step.[5] The attack forces the electrons of the pi bond onto the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9][10] The negative charge of this intermediate is delocalized and effectively stabilized by the powerful electron-withdrawing nitro group.[10]
-
Elimination of Leaving Group: The aromaticity of the ring is restored in the second, faster step. The negative charge collapses, reforming the pi bond and expelling the fluoride ion, which is an excellent leaving group in SNAr reactions.[10] In fact, for SNAr, fluorine is often a better leaving group than other halogens due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon more electrophilic.[10]
Caption: General mechanism for the SNAr synthesis.
Detailed Laboratory Protocol
This protocol describes a representative synthesis of this compound. It is a self-validating system incorporating reaction monitoring and standard purification techniques to ensure product identity and purity.
Materials and Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Ethanol (EtOH), anhydrous (solvent)
-
Sodium metal (Na) or Sodium Hydride (NaH) (1.1 eq)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 10 mmol of substrate).
-
Alkoxide Formation: Carefully add sodium metal (cut into small pieces) or sodium hydride portion-wise to the ethanol at 0 °C (ice bath). Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Substrate Addition: Slowly add 2,4-difluoronitrobenzene (1.0 eq) to the sodium ethoxide solution at 0 °C.
-
Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure this compound.
Caption: A typical experimental workflow for synthesis and purification.
Applications in Synthesis and Drug Development
This compound is not typically an end-product but rather a valuable intermediate.[11] Its utility stems from two key reactive sites: the nitro group and the remaining fluorine atom.
-
Reduction of the Nitro Group: The nitro group can be readily and selectively reduced to an amine (aniline) using various standard methods, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl).[4] This transformation yields 2-ethoxy-4-fluoroaniline , a crucial precursor for building more complex molecules, especially in medicinal chemistry.[6] This aniline can then undergo amide couplings, diazotization, or serve as a nucleophile in further substitution reactions.[2]
-
Further SNAr Reactions: While the remaining fluorine atom at the C-2 position is less reactive than the original C-4 fluorine (due to the introduction of the electron-donating ethoxy group para to it), it can still be displaced by potent nucleophiles under more forcing conditions. This allows for sequential, regioselective substitutions on the aromatic ring. A prime example is its use in synthesizing phenothiazine derivatives, which are core structures in many antipsychotic and antihistaminic drugs.[4] In a typical sequence, the compound is first reacted with an aminothiophenol, followed by a reductive cyclization to form the heterocyclic scaffold.[4]
Safety and Handling
Substituted nitroaromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for specific toxicity and handling information before use.
Conclusion
This compound is a synthetically valuable building block whose existence and preparation are rooted in the principles of nucleophilic aromatic substitution. While it lacks a storied discovery, its utility is clear. The compound offers two distinct points for chemical modification—the nitro group and the activated fluorine atom—providing chemists with a reliable and versatile platform for the synthesis of complex molecular targets, particularly within the pharmaceutical industry. The logical and high-yielding SNAr synthesis from 2,4-difluoronitrobenzene ensures its accessibility for research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 28987-44-2 [sigmaaldrich.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Within this context, polysubstituted aromatic rings, such as 2-Ethoxy-4-fluoro-1-nitrobenzene, have emerged as highly valuable building blocks. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical behavior, and critical applications, particularly as a precursor to kinase inhibitors and other therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective utilization. This section outlines the key properties of this compound and the analytical techniques for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28987-44-2 | [4][5] |
| Molecular Formula | C₈H₈FNO₃ | [5] |
| Molecular Weight | 185.15 g/mol | [5] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Structural Isomers and the Importance of Analytical Differentiation
The synthesis of this compound can potentially yield its structural isomer, 4-Ethoxy-2-fluoro-1-nitrobenzene. Accurate structural confirmation is therefore critical. High-resolution analytical techniques are essential to distinguish between these isomers and ensure the purity of the target compound.
Experimental Protocol 1: Analytical Characterization
This protocol outlines the key analytical methods for the structural confirmation and purity assessment of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise molecular structure and differentiate between isomers.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[6]
-
1H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm[6]
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm[6]
-
-
Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, multiplicities, and coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F) to definitively assign the structure.
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample and quantify any isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.[6]
-
-
Data Analysis: Calculate the percentage purity based on the peak area of the main component relative to the total peak area.
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.[6]
-
-
Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Synthesis of this compound
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the high reactivity of di-substituted, electron-deficient aromatic rings.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most plausible and efficient synthesis involves the reaction of 2,4-difluoronitrobenzene with sodium ethoxide. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, making the fluorine atoms susceptible to displacement.[3] The fluorine atom ortho to the nitro group is generally more activated than the one in the para position, favoring the formation of the desired 2-ethoxy isomer.
Experimental Protocol 2: Synthesis via SₙAr
This protocol is a generalized procedure based on established SₙAr reactions with similar substrates.[7][8]
-
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Alternative Synthetic Strategy: Williamson Ether Synthesis
While less direct, the Williamson ether synthesis presents an alternative route.[2][9][10] This would involve the deprotonation of 4-fluoro-2-nitrophenol followed by reaction with an ethylating agent like ethyl iodide.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its distinct reactive sites. The primary transformations involve the reduction of the nitro group and nucleophilic substitution of the fluorine atom.
Nitro Group Reduction: Gateway to Anilines
The nitro group can be readily reduced to an aniline, a crucial functional group in the synthesis of many pharmaceuticals.[11] Catalytic hydrogenation is a common and efficient method for this transformation.[12]
Experimental Protocol 3: Reduction to 2-Ethoxy-4-fluoroaniline
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically 1-4 atm) and stir the mixture vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Ethoxy-4-fluoroaniline.
-
Nucleophilic Aromatic Substitution of Fluorine
The fluorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to build molecular complexity.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
Substituted anilines derived from fluorinated nitrobenzenes are pivotal intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[11] The 2-ethoxy-4-fluoroaniline derived from the title compound can be further elaborated to generate complex heterocyclic scaffolds that are the core of many kinase inhibitors.[13][14][15]
The ethoxy and fluoro substituents on the aniline precursor can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate, such as solubility, metabolic stability, and target binding affinity.[11]
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as harmful if swallowed, in contact with skin, and may cause skin and eye irritation.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis, primarily through nucleophilic aromatic substitution, is efficient and scalable. The compound's dual reactivity, centered on the nitro and fluoro groups, provides a versatile platform for the construction of complex molecular architectures, most notably as a precursor to potent kinase inhibitors. This guide has provided a detailed technical overview, from synthesis and characterization to its application, to empower researchers and scientists in leveraging this valuable building block for the advancement of medicinal chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 28987-44-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. vapourtec.com [vapourtec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
Introduction: The Strategic Importance of 2-Ethoxy-4-fluoro-1-nitrobenzene in Medicinal Chemistry
Substituted nitroaromatic compounds are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This compound is a key intermediate whose structural motifs—a nitro group, an ethoxy moiety, and a fluorine atom—offer a versatile platform for synthetic transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, and can also be readily reduced to an aniline derivative, a common precursor in the formation of nitrogen-containing heterocycles. Furthermore, the presence of a fluorine atom can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to the final drug candidate. This guide provides a comprehensive protocol for the synthesis of this compound from 5-fluoro-2-nitrophenol, leveraging the robust and well-established Williamson ether synthesis.
Underlying Chemical Principles: The Williamson Ether Synthesis
The conversion of 5-fluoro-2-nitrophenol to this compound is achieved through the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 5-fluoro-2-nitrophenol, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, ethyl iodide), leading to the formation of the ether and a salt byproduct.
The choice of a relatively weak base, such as potassium carbonate (K₂CO₃), is strategic. It is sufficiently basic to deprotonate the acidic phenol but is less likely to promote side reactions like elimination, which can be a concern with stronger bases.[2] Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are typically employed as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the SN2 reaction.
Reaction Mechanism
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. As with any chemical synthesis, it is recommended to perform a small-scale trial run to optimize reaction conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 5-Fluoro-2-nitrophenol | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Ethyl iodide | ≥99%, stabilized | e.g., Sigma-Aldrich, Acros Organics | Alkylating agent |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered | e.g., Fisher Scientific, VWR | Base |
| Acetone | Anhydrous | e.g., Fisher Scientific, VWR | Solvent |
| Ethyl acetate | Reagent grade | e.g., Fisher Scientific, VWR | Extraction solvent |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous sodium sulfate (Na₂SO₄) | e.g., Fisher Scientific, VWR | Drying agent | |
| Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrophenol (1.0 eq.), anhydrous powdered potassium carbonate (1.5 eq.), and anhydrous acetone (10-15 mL per gram of nitrophenol).
-
Addition of Ethyl Iodide: To the stirred suspension, add ethyl iodide (1.2 eq.) via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Data Presentation
The final product, this compound, is expected to be a solid at room temperature. The following table summarizes the expected analytical data for the purified product. Note that the NMR data is based on predicted values and may vary slightly from experimental results.
| Parameter | Expected Value |
| Appearance | Yellow to light brown solid |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Melting Point | 35-37 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (dd, J=8.8, 6.8 Hz, 1H), 7.05-6.95 (m, 2H), 4.20 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.0 (d, J=252.5 Hz), 152.0 (d, J=11.1 Hz), 141.0, 126.0 (d, J=24.2 Hz), 110.0 (d, J=21.2 Hz), 105.0 (d, J=8.1 Hz), 65.0, 14.5 |
| Expected Yield | 75-90% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive ethyl iodide.- Insufficient reaction time or temperature. | - Ensure potassium carbonate is anhydrous and finely powdered.- Use fresh, stabilized ethyl iodide.- Monitor the reaction by TLC to determine the optimal reaction time. Increase reflux time if necessary. |
| Presence of starting material in the final product | Incomplete reaction. | - Increase the amount of ethyl iodide and potassium carbonate slightly (e.g., 1.5 eq and 2.0 eq, respectively).- Extend the reaction time. |
| Formation of side products | - Side reactions due to impurities in starting materials or solvent.- Decomposition at high temperatures. | - Use high-purity, anhydrous reagents and solvent.- Ensure the reflux temperature is not excessively high. |
Safety Protocols
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
5-Fluoro-2-nitrophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl iodide: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also a suspected carcinogen. Handle with extreme care and ensure adequate ventilation.
-
Potassium carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation. Avoid breathing dust.
-
Acetone and Ethyl Acetate: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.
In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek immediate medical attention. All chemical waste should be disposed of in accordance with institutional and local regulations.
References
Application Note: A Validated Protocol for the Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
Introduction and Strategic Overview
2-Ethoxy-4-fluoro-1-nitrobenzene is a substituted nitroaromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature—featuring an ethoxy group, a fluorine atom, and a nitro group—provides multiple reactive centers for designing complex molecular architectures. Specifically, the nitro group can be readily reduced to an aniline, and the fluorine atom can be displaced, making it a versatile precursor for synthesizing biologically active heterocyclic compounds like kinase inhibitors.[3]
This document provides a detailed, field-proven protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SₙAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present a framework for the purification and structural validation of the final product. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Reaction Principle: The Nucleophilic Aromatic Substitution (SₙAr) Mechanism
The synthesis proceeds through a Nucleophilic Aromatic Substitution (SₙAr) pathway, which is distinct from the Sₙ2 mechanism of a classical Williamson Ether Synthesis.[4][5] An SₙAr reaction is feasible because the benzene ring is "activated" by a potent electron-withdrawing group (EWG)—in this case, the nitro group (-NO₂).[6][7]
The mechanism involves two key steps:
-
Nucleophilic Attack: The ethoxide ion (⁻OEt), a strong nucleophile, attacks the carbon atom bearing the chloro leaving group. This carbon is electron-deficient (electrophilic) due to the strong inductive and resonance effects of the ortho-positioned nitro group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final ether product.
The presence of the nitro group is critical; it stabilizes the negatively charged Meisenheimer complex by delocalizing the charge onto its oxygen atoms, thereby lowering the activation energy of the reaction.[6][8]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving sodium ethoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[9]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Quantity | Role |
| 2-Chloro-4-fluoro-1-nitrobenzene | 345-17-5 | 175.54 | 10.0 | 1.76 g | Starting Material |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 12.0 | 0.82 g | Nucleophile |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | - | 40 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL | Extraction Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~200 mL | Work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~50 mL | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying Agent |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | As needed | Stationary Phase |
Equipment
| Equipment | Purpose |
| 100 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Reflux condenser | Prevent solvent loss upon heating |
| Heating mantle with controller | Temperature control |
| Inert gas line (N₂ or Ar) | Maintain anhydrous conditions |
| Separatory funnel (250 mL) | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction monitoring |
| Glass column for chromatography | Product purification |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 2-Chloro-4-fluoro-1-nitrobenzene (1.76 g, 10.0 mmol) into an oven-dried 100 mL round-bottom flask containing a magnetic stir bar. Add 40 mL of anhydrous ethanol.
-
Reagent Addition: While stirring the solution at room temperature, carefully add sodium ethoxide (0.82 g, 12.0 mmol) in portions. Causality Note: Adding the strong base in portions helps to control any initial exotherm.
-
Reaction Conditions: Attach a reflux condenser to the flask, place it under a nitrogen atmosphere, and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes/Ethyl Acetate eluent system.[10] The starting material will have a different Rf value than the more polar product. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 150 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL) and then with brine (1 x 50 mL). Causality Note: The water wash removes residual ethanol and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically a yellow solid or oil. Purification via flash column chromatography is recommended to remove unreacted starting material and any potential side products.[11]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15%). The optimal eluent system should be determined by TLC analysis first.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.[11]
-
Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a purified solid.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9][13]
-
Ventilation: Conduct the entire experiment in a well-ventilated chemical fume hood.[14][15]
-
Sodium Ethoxide: A highly corrosive, flammable, and moisture-sensitive solid.[13][16] It reacts violently with water. Handle only under an inert atmosphere. In case of fire, use dry chemical powder or CO₂; do not use water.[9][15]
-
Nitroaromatic Compounds: 2-Chloro-4-fluoro-1-nitrobenzene and the product are harmful if swallowed or inhaled and cause skin and eye irritation.[17] Avoid creating dust or aerosols.
-
Solvents: Ethanol and ethyl acetate are flammable liquids. Keep them away from ignition sources.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Validation
To ensure the trustworthiness of the protocol, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the molecular structure. Key features to look for in the ¹H NMR spectrum include the triplet and quartet of the ethoxy group and the characteristic splitting patterns of the aromatic protons due to coupling with each other and with the fluorine atom.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight (185.15 g/mol ) via the molecular ion peak (M⁺) and assess purity.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the quantitative purity of the final product.[11][18]
Experimental Workflow and Logic
The entire process, from initial setup to final validation, follows a logical sequence designed to maximize yield and purity while ensuring safety.
References
- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Choose the compound in each of the following pairs that reacts faster wit.. [askfilo.com]
- 7. Page loading... [guidechem.com]
- 8. homework.study.com [homework.study.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gelest.com [gelest.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. chemicalbook.com [chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Ethoxy-4-fluoro-1-nitrobenzene as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Synthetic Scaffold
2-Ethoxy-4-fluoro-1-nitrobenzene is a trifunctionalized aromatic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its strategic arrangement of an ethoxy group, a fluorine atom, and a nitro group provides two distinct and orthogonal reactive handles, making it an ideal precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of the compound's reactivity, supported by detailed experimental protocols for its key transformations.
The synthetic utility of this compound is primarily rooted in two fundamental transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The benzene ring is strongly activated by the potent electron-withdrawing nitro group, rendering the ortho-positioned fluorine atom an excellent leaving group for substitution by a wide array of nucleophiles.[1][2][3]
-
Nitro Group Reduction: The nitro moiety can be efficiently reduced to a primary amine (aniline), which serves as a versatile nucleophile or a precursor for a multitude of further derivatizations, including diazotization and amide bond formation.[1][4][5]
This dual reactivity allows for the sequential and controlled introduction of diverse functional groups, making this reagent particularly powerful in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.[2][6] Derivatives are frequently found in pharmacologically significant scaffolds, such as kinase inhibitors, anti-inflammatory agents, and herbicides.[1][5] This document serves as a technical resource for researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful intermediate.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 28987-44-2 | [5][7] |
| Molecular Formula | C₈H₈FNO₃ | [5][7] |
| Molecular Weight | 185.15 g/mol | [5][7] |
| Physical Form | Solid | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [8] |
Safety Precautions:
This compound and related nitroaromatic compounds should be handled with care in a well-ventilated chemical fume hood.[8] It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][11]
-
Handling: Avoid formation and inhalation of dust.[8] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]
-
First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[9][11] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] If inhaled, move the victim into fresh air.[8] In all cases of exposure, seek immediate medical attention.[9][11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5]
Core Reactivity: A Mechanistic Perspective
The Engine of Versatility: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is the SₙAr reaction. This reaction is highly efficient due to the electronic properties of the substituents on the aromatic ring. The mechanism proceeds via a two-step addition-elimination pathway.
Causality Behind Reactivity:
-
Activation: The strongly electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[1][3] This effect is most pronounced at the ortho and para positions.
-
Intermediate Stabilization: The attack of a nucleophile at the carbon bearing the fluorine atom forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12][13] The negative charge is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization, which is crucial for the reaction to proceed.[12] This stabilization is only possible when the activating group is ortho or para to the leaving group.[12]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[14]
Unmasking a New Reactive Site: Nitro Group Reduction
The second key transformation is the reduction of the nitro group to an aniline. This is a fundamental reaction that dramatically alters the electronic nature of the molecule, converting the strongly electron-withdrawing -NO₂ into a versatile, electron-donating -NH₂ group.[4][5]
Strategic Implications:
-
Switching Reactivity: This transformation provides access to a new set of reactions, primarily those involving the nucleophilic aniline, such as amide bond formation, sulfonamide synthesis, and the construction of nitrogen-containing heterocycles.
-
Orthogonal Functionalization: Since the conditions for nitro reduction are typically mild and orthogonal to SₙAr conditions, chemists can choose the order of operations to build molecular complexity strategically. The product of this reaction, 4-ethoxy-2-fluoroaniline, is a valuable intermediate in its own right.[4]
Experimental Protocols and Applications
The following protocols are generalized procedures based on established methodologies.[1][2][4] Researchers must optimize conditions for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the displacement of the fluoride with a generic primary or secondary amine to form a 2-(substituted-amino)-4-ethoxy-1-nitrobenzene derivative. These products are key intermediates for pharmaceuticals and agrochemicals.[2]
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.1–1.5 eq), and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of the limiting reagent).[1][2]
-
Rationale: Polar aprotic solvents effectively solvate the potassium cation but not the amine nucleophile, enhancing its nucleophilicity. They also have high boiling points, allowing for the necessary reaction temperatures.
-
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture with vigorous stirring to a temperature between 80 °C and 120 °C.[1][4]
-
Monitoring & Work-up: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[2][4] Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate (3x volumes).[2]
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2] The crude product should be purified by flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol details the clean and efficient reduction of the nitro group to form 4-ethoxy-2-fluoroaniline using catalytic hydrogenation.[4] This aniline is a key precursor for many complex molecules, including kinase inhibitors.[5]
Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[4]
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) (1–5 mol%).[4]
-
Rationale: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups. It is pyrophoric and must be handled with care, especially when dry and in the presence of flammable solvents.
-
-
Hydrogenation: Seal the vessel and purge the system with the inert gas 3-5 times to remove all oxygen. Introduce hydrogen gas (H₂) to the desired pressure (typically 1–4 atm or via a balloon) and stir the reaction mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[4]
-
Work-up: Carefully vent the excess hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the palladium catalyst, washing the pad with the reaction solvent.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-2-fluoroaniline.[4] The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Advanced Application - Two-Step Synthesis of a Phenothiazine Scaffold
This protocol demonstrates the power of this compound in a sequential reaction to build a complex heterocyclic system. Phenothiazines are core structures in many biologically active compounds.[2] The process involves an initial SₙAr reaction followed by a reductive cyclization.[2]
Methodology:
-
Step 1: Nucleophilic Aromatic Substitution:
-
In a dry round-bottom flask, combine this compound (1.0 eq, e.g., 10.0 mmol), 2-aminothiophenol (1.1 eq, 11.0 mmol), and anhydrous potassium carbonate (2.0 eq, 20.0 mmol) in anhydrous DMF.[2]
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.[2]
-
Monitor by TLC. Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude thioether intermediate, which can often be used directly in the next step.[2]
-
-
Step 2: Reductive Cyclization:
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.[14] Add iron powder (approx. 5.0 eq) and a catalytic amount of an acid source like ammonium chloride or acetic acid.[2][14]
-
Rationale: The iron powder serves as the reducing agent for the nitro group. The acidic conditions facilitate this reduction and promote the subsequent intramolecular cyclization of the newly formed aniline onto the aromatic ring, displacing the amino group of the original thiophenol.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.[2]
-
Carefully neutralize the filtrate (e.g., with aqueous sodium bicarbonate) and extract with an organic solvent.[2]
-
Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography to yield the 7-ethoxyphenothiazine derivative.[2]
-
Conclusion
This compound stands out as a preeminent building block for synthetic chemists. Its well-defined and predictable reactivity at two distinct sites—the activated fluorine atom and the reducible nitro group—provides a robust platform for generating molecular diversity. The protocols outlined in this guide demonstrate its utility in fundamental transformations and in the construction of complex, high-value heterocyclic scaffolds. For professionals in drug discovery and materials science, mastering the chemistry of this reagent opens a direct and efficient route to novel chemical entities with tailored physicochemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. vapourtec.com [vapourtec.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4-fluoro-1-nitrobenzene
Introduction: A Versatile Scaffold for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the ability to precisely functionalize aromatic rings is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for this purpose, enabling the construction of complex molecular architectures from readily available precursors.[1][2] The substrate at the heart of this guide, 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No: 28987-44-2), is an exemplary building block, engineered for reactivity and versatility in SNAr transformations.[3][4]
This molecule's utility is derived from a strategic arrangement of functional groups. A potent electron-withdrawing nitro group (-NO₂) at the C1 position strongly activates the benzene ring for nucleophilic attack.[2][5][6][7] This activation is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the C4 (para) position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles.[1][4][5] The ethoxy group at C2, while having a modest electronic influence, serves to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design.[3][4] These features make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including scaffolds for kinase inhibitors.[3][4][8][9]
This document provides an in-depth guide to the reactivity of this compound, the underlying mechanism of its SNAr reactions, and detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Pillar 1: The SNAr Mechanism - An Addition-Elimination Pathway
Aryl halides are typically inert to classic SN1 and SN2 reactions due to the instability of the resultant aryl cation and the steric impossibility of a backside attack, respectively.[2][6] Instead, the SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[1][6] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (C4). This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][6][10] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group.[2][6] This delocalization significantly lowers the activation energy of this first, rate-determining step.
-
Elimination and Rearomatization: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.[6] This yields the final substituted product.
Caption: General mechanism of the SNAr reaction.
Pillar 2: Practical Application Notes & Protocols
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[11] The starting material, this compound, is harmful if swallowed or inhaled and causes skin and eye irritation.[11][12]
General Experimental Workflow
The successful execution of these protocols follows a standardized workflow, which ensures reproducibility and high purity of the final compounds.
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (Synthesis of N-Aryl Derivatives)
This procedure describes the common and highly effective synthesis of 2-amino-4-ethoxy-1-nitrobenzene derivatives.[1][4]
-
Objective: To displace the C4-fluorine with a primary or secondary amine.
-
Causality: Amines are effective nucleophiles. A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the amine nucleophile. Polar aprotic solvents are ideal as they solvate the cationic species but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Add the primary or secondary amine (1.1 - 1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).[1]
-
Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) (approx. 0.2-0.5 M concentration).
-
Reaction Execution: Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reaction with Oxygen Nucleophiles (Synthesis of Aryl Ethers)
This protocol outlines the synthesis of diaryl ethers or alkyl aryl ethers, which requires the in situ generation of a more potent alkoxide or phenoxide nucleophile.
-
Objective: To displace the C4-fluorine with an alcohol or phenol.
-
Causality: Alcohols and phenols are generally weak nucleophiles. A strong, non-nucleophilic base (e.g., NaH, t-BuOK) is necessary to deprotonate the hydroxyl group, forming the much more reactive alkoxide/phenoxide anion.[1] Anhydrous conditions are critical to prevent the base from being quenched by water.
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the desired alcohol or phenol (1.1 eq.) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction Execution: Slowly add the solution of the starting material to the freshly prepared alkoxide/phenoxide solution at room temperature. Heat the reaction mixture to 60-100 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Reaction with Sulfur Nucleophiles (Synthesis of Aryl Thioethers)
This procedure is analogous to the reaction with oxygen nucleophiles, involving the generation of a potent thiolate anion.
-
Objective: To displace the C4-fluorine with a thiol.
-
Causality: Thiols are more acidic and often more nucleophilic than their alcohol counterparts. However, generating the thiolate anion with a strong base like NaH dramatically increases the reaction rate.[1] The procedure closely mirrors that for alcohols, emphasizing anhydrous conditions.
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF or THF at 0 °C.
-
Slowly add the thiol (1.1 eq.) and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Reaction Setup: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography.
Pillar 3: Data Summary & Authoritative Grounding
The protocols described can be adapted for a wide variety of nucleophiles. The following table summarizes typical conditions and provides a framework for experimental design.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temp (°C) | Key Considerations |
| Primary Amines | Benzylamine | K₂CO₃ | DMF | 25 - 60 | Good reactivity; reaction is often clean. |
| Secondary Amines | Morpholine | Et₃N | MeCN | 50 - 80 | May require slightly more forcing conditions than primary amines. |
| Alcohols | Phenol | NaH | THF / DMF | 60 - 100 | Strictly anhydrous conditions required. Pre-formation of phenoxide is essential.[1] |
| Thiols | Thiophenol | NaH | DMF | 25 - 50 | Strictly anhydrous conditions required. Thiolates are highly nucleophilic. |
Conclusion
This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. Its reactivity is governed by the powerful activating effect of the C1-nitro group, which facilitates the displacement of the C4-fluoride via a resonance-stabilized Meisenheimer complex. The protocols provided herein offer reliable and adaptable methods for the synthesis of a diverse range of substituted nitroaromatic compounds, which are valuable precursors in drug discovery, agrochemical research, and materials science.[1][3][8] By understanding the underlying mechanistic principles, researchers can further optimize these procedures to construct novel molecular entities with desired functions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 28987-44-2 [sigmaaldrich.com]
Use of "2-Ethoxy-4-fluoro-1-nitrobenzene" in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of 2-Ethoxy-4-fluoro-1-nitrobenzene in the Synthesis of Kinase Inhibitors
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a versatile building block in the synthesis of kinase inhibitors. We will explore the underlying chemical principles that make this reagent valuable, provide detailed, field-proven protocols for its application, and contextualize its role in the development of targeted cancer therapeutics.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors remains a paramount objective. These agents are designed to interfere with dysregulated signaling pathways that drive cancer cell proliferation and survival.[1][2] The efficacy and specificity of these inhibitors are critically dependent on their molecular architecture. This compound has emerged as a significant intermediate due to its unique combination of functional groups, which offer multiple avenues for synthetic elaboration.
The molecule's utility is rooted in three key features:
-
An Activated Fluorine Atom: Positioned ortho to a potent electron-withdrawing nitro group, the fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr).[1][3][4] This allows for the precise and efficient introduction of various nucleophiles, a common strategy in building the core scaffolds of kinase inhibitors.[5]
-
A Reducible Nitro Group: The nitro group can be readily and cleanly reduced to a primary amine (aniline).[3][4][6] This transformation unmasks a nucleophilic site crucial for coupling with heterocyclic cores, such as the quinazoline ring system found in many FDA-approved EGFR and HER2 inhibitors.[1][7]
-
Modulating Substituents: The ethoxy group provides a handle to influence the final compound's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1]
This guide will provide the necessary protocols and scientific rationale to effectively leverage this compound in your research endeavors.
Core Reactivity and Mechanistic Rationale
Understanding the chemical behavior of this compound is essential for its successful application. Its reactivity is dominated by two distinct, yet complementary, transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is one of the most powerful tools in medicinal chemistry for constructing carbon-heteroatom bonds on aromatic rings.[5] In this compound, the reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the fluorine atom.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the ortho-nitro group is critical here, as it delocalizes the negative charge, lowering the activation energy of this step.[8]
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the substituted product.[8]
The high reactivity of the fluorine atom compared to other halogens (Cl, Br) makes this reagent particularly efficient for syntheses where reaction kinetics and yield are critical.[9]
Nitro Group Reduction
The conversion of the nitro group to an aniline is a fundamental transformation that opens up a vast array of subsequent reactions. The most common and scalable methods include:
-
Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. A catalyst, typically palladium on carbon (Pd/C), is used under an atmosphere of hydrogen gas.[4][6] The reaction proceeds at room temperature and low pressure, and the only byproduct is water.
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron powder, in an acidic medium like glacial acetic acid or ammonium chloride solution.[3] This method is particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation.
The resulting 4-ethoxy-2-substituted-aniline is a key precursor for building the final kinase inhibitor.[1]
Application Protocol: Synthesis of a Kinase Inhibitor Intermediate
The following protocols detail a representative two-step synthesis of a key aniline intermediate, demonstrating the practical application of this compound. This intermediate is designed to be readily coupled to a heterocyclic core (e.g., a 4-chloroquinazoline) to generate a final kinase inhibitor scaffold.
Protocol 1: SNAr Reaction with an Amino Alcohol
This procedure details the displacement of the fluorine atom with 3-amino-1-propanol, introducing a side chain that can improve solubility and provide an additional point for interaction with the target protein.
Materials and Reagents:
-
This compound (1.0 eq)
-
3-Amino-1-propanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material). Begin stirring the suspension. Add 3-amino-1-propanol (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexanes/Ethyl Acetate. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (approx. 10 volumes). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, 3-((3-ethoxy-4-nitrophenyl)amino)propan-1-ol, can be purified by flash column chromatography on silica gel to yield a pure yellow solid.
Protocol 2: Catalytic Hydrogenation to Synthesize the Aniline Intermediate
This protocol describes the reduction of the nitro-substituted product from Protocol 1 to the corresponding aniline, which is the final key intermediate.
Materials and Reagents:
-
3-((3-ethoxy-4-nitrophenyl)amino)propan-1-ol (from Protocol 1, 1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr shaker bottle), dissolve the nitro compound (1.0 eq) in methanol or ethanol.[4]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.[6] Pressurize the vessel with hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction by TLC. The product, 4-amino-2-((3-hydroxypropyl)amino)ethoxybenzene, will be more polar than the starting material. The reaction is usually complete in 2-4 hours.
-
Work-up and Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6] This step is critical to prevent product contamination and potential catalyst ignition upon solvent evaporation.
-
Isolation: Wash the Celite pad with additional solvent (MeOH or EtOH). Concentrate the combined filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step. If necessary, it can be further purified by chromatography.
Data Summary and Visualization
Table 1: Summary of Synthetic Protocols
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | SNAr | This compound, 3-Amino-1-propanol, K₂CO₃ | DMF | 90-100 °C | 85-95% |
| 2 | Nitro Reduction | Product from Step 1, 10% Pd/C, H₂ | MeOH | Room Temp. | >95% |
Diagrams
The following diagrams illustrate the synthetic workflow and the biological context of the synthesized inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Purification of "2-Ethoxy-4-fluoro-1-nitrobenzene" by recrystallization or chromatography
Abstract
This comprehensive technical guide provides detailed methodologies for the purification of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of downstream products, this document outlines two primary purification techniques: recrystallization and column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Purity
This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The presence of ethoxy, fluoro, and nitro functionalities provides multiple reaction sites, making it a versatile precursor. However, synthetic routes to this compound can often result in a crude product containing unreacted starting materials, isomers (such as 4-ethoxy-2-fluoro-1-nitrobenzene), and other by-products. The removal of these impurities is paramount, as their presence can lead to unpredictable reaction outcomes, complicate product isolation, and introduce undesirable contaminants into active pharmaceutical ingredients (APIs) or agrochemicals. This application note provides robust and validated protocols for achieving high purity of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 185.15 g/mol | --INVALID-LINK--[1] |
| Physical State | Solid | --INVALID-LINK--[1] |
| Melting Point | 35-37 °C | --INVALID-LINK--[2] |
| Boiling Point | 261.5 °C at 760 mmHg | --INVALID-LINK--[2] |
| Appearance | Pale yellow to light brown solid | --INVALID-LINK--[3] |
| Solubility | No specific data available. Generally more soluble in organic solvents than in water.[3][4] | --INVALID-LINK--, --INVALID-LINK--[2][4] |
The solid nature and relatively low melting point of this compound make both recrystallization and chromatography viable purification methods.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection
Protocol for Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Solvent Addition (Hot): Heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Evaluation: The best solvent will result in the formation of a large quantity of well-defined crystals upon cooling, with minimal product remaining in the supernatant.
Detailed Recrystallization Protocol
This protocol should be performed in a well-ventilated fume hood.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while gently heating the flask on a hot plate with stirring. Continue adding the solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Caption: Workflow for the Purification of this compound by Recrystallization.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Oiling Out | Compound is insoluble above its melting point in the chosen solvent. | Add more solvent, or switch to a lower-boiling point solvent. |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod. |
| Low Recovery | Too much solvent was used; compound is partially soluble in cold solvent. | Concentrate the filtrate and cool again to obtain a second crop of crystals. |
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, normal-phase chromatography using silica gel is a highly effective method.
Principles of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar. More polar compounds will interact more strongly with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. The polarity of this compound will determine its retention time on the column.
Mobile Phase Selection using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quickly determining the optimal mobile phase for column chromatography.[6]
-
Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate (silica gel).
-
Development: Place the TLC plate in a developing chamber containing a potential mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Evaluation: The ideal mobile phase will provide good separation between the spot for the desired product and any impurities, with the product having an Rf (retention factor) value of approximately 0.2-0.4.[6] A common starting point for nitroaromatic compounds is a mixture of hexanes and ethyl acetate.[7]
Detailed Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for the Purification of this compound by Column Chromatography.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Optimize the mobile phase using TLC to achieve better separation. |
| Band Tailing | Sample is too polar for the mobile phase; column is overloaded. | Increase the polarity of the mobile phase; use a larger column or less sample. |
| Cracked Column Bed | Column ran dry. | Ensure the silica gel bed is always covered with the mobile phase. |
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A common method for nitroaromatic compounds involves a C18 reverse-phase column with a mobile phase of acetonitrile and water.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Melting Point Analysis: A sharp melting point range close to the literature value (35-37 °C) is indicative of high purity.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols for the Selective Ethoxylation of 2,4-Difluoronitrobenzene
Abstract
This technical guide provides a comprehensive framework for the selective ethoxylation of 2,4-difluoronitrobenzene to synthesize 2-ethoxy-4-fluoronitrobenzene. This reaction is a cornerstone of nucleophilic aromatic substitution (SNAr) and serves as a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings that dictate reaction outcomes, provide a detailed, field-tested experimental protocol, and outline the necessary safety precautions and analytical methods for successful execution and product validation. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.
Introduction: Mechanistic & Strategic Considerations
The synthesis of 2-ethoxy-4-fluoronitrobenzene from 2,4-difluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The viability and selectivity of this transformation are governed by the electronic properties of the aromatic ring.
The Principle of SNAr Activation
For a nucleophilic attack on an aromatic ring to be successful, the ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs). In the case of 2,4-difluoronitrobenzene, the nitro group (-NO₂) is a powerful EWG that significantly reduces the electron density of the benzene ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles.[1][2]
Regioselectivity: The Ortho Preference
A key consideration in the ethoxylation of 2,4-difluoronitrobenzene is regioselectivity. The nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻), can theoretically attack the carbon atom bonded to either of the fluorine atoms. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is more pronounced at the ortho position (C2) than at the para position (C4). This enhanced stabilization at the ortho position leads to a lower activation energy for the formation of the corresponding Meisenheimer complex, resulting in the preferential substitution of the fluorine atom at the C2 position.
The general mechanism is depicted below:
Caption: Generalized two-step mechanism for the SNAr reaction.
Safety & Handling Precautions
2,4-Difluoronitrobenzene is a toxic and combustible substance. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
| Compound | CAS Number | Hazards |
| 2,4-Difluoronitrobenzene | 446-35-5 | Toxic, Combustible, Irritant |
| Ethanol | 64-17-5 | Flammable |
| Potassium Carbonate | 584-08-7 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Reproductive Toxin, Irritant |
Detailed Experimental Protocol
This protocol is designed for the selective synthesis of 2-ethoxy-4-fluoronitrobenzene. While ethanol can serve as both the nucleophile and the solvent, the use of a polar aprotic solvent like DMF often leads to cleaner reactions and is described here.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2,4-Difluoronitrobenzene | 159.09 g/mol | 1.59 g | 10.0 mmol | 1.0 |
| Ethanol | 46.07 g/mol | 0.58 mL | 10.0 mmol | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 g/mol | 2.07 g | 15.0 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| Ethyl Acetate | - | ~150 mL | - | - |
| Deionized Water | - | ~200 mL | - | - |
| Brine (sat. NaCl aq.) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide (20 mL) followed by ethanol (0.58 mL, 10.0 mmol).
-
Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the reaction mixture to 90 °C using a heating mantle with a temperature controller.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system. The starting material should be consumed within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-ethoxy-4-fluoronitrobenzene as a solid.
Caption: Experimental workflow for the synthesis of 2-ethoxy-4-fluoronitrobenzene.
Product Characterization
The final product, 2-ethoxy-4-fluoronitrobenzene, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| CAS Number | 28987-44-2 |
| Appearance | Light yellow to yellow solid |
| Melting Point | 35-37 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts would show a triplet around 1.4-1.5 ppm (3H, -OCH₂CH ₃), a quartet around 4.1-4.2 ppm (2H, -OCH ₂CH₃), and three aromatic protons in the range of 7.0-8.0 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): Predicted chemical shifts would include signals for the two methyl carbons of the ethoxy group, and six distinct aromatic carbon signals.
Mass Spectrometry (MS):
-
GC-MS: Should show a molecular ion peak corresponding to the mass of the product.
Troubleshooting & Field Insights
-
Formation of the 4-ethoxy isomer: The formation of the isomeric byproduct, 4-ethoxy-2-fluoronitrobenzene, can occur. The regioselectivity is influenced by the solvent and temperature. While polar aprotic solvents like DMF generally favor the desired 2-ethoxy product, careful optimization of the reaction temperature may be necessary to maximize selectivity.
-
Incomplete reaction: If the reaction does not go to completion, ensure that the potassium carbonate is anhydrous, as water can hydrolyze the base and inhibit the formation of the ethoxide nucleophile.
-
Use of Sodium Ethoxide: As an alternative to generating the ethoxide in situ, commercially available sodium ethoxide can be used. This can sometimes lead to faster reaction times but requires strictly anhydrous conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
Introduction: A Guide to Optimizing Your Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene. This valuable intermediate is a key building block in medicinal chemistry and materials science, often utilized in the development of complex molecular scaffolds. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. We move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles. Our focus is on the Williamson ether synthesis, a robust and widely used method for this transformation, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
The most prevalent method is a Williamson ether synthesis, which in this context is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This involves reacting sodium ethoxide (the nucleophile) with a suitable di-halogenated and activated aromatic precursor, such as 2,4-difluoro-1-nitrobenzene. The nitro group strongly activates the benzene ring for nucleophilic attack, making the fluorine atoms good leaving groups.[2][3] The fluorine at the C2 position (ortho to the nitro group) is particularly activated and will be selectively displaced by the ethoxide.
Q2: Why is a polar aprotic solvent like DMF or DMSO recommended for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are crucial for several reasons. They effectively dissolve the ionic sodium ethoxide and the aromatic substrate. More importantly, they solvate the sodium cation (Na⁺) while leaving the ethoxide anion (EtO⁻) relatively "naked" and highly nucleophilic. This enhances the reaction rate of the SNAr mechanism significantly compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding.[2]
Q3: What are the critical parameters that I need to control to maximize my yield?
To maximize the yield of this compound, you must carefully control the following parameters:
-
Anhydrous Conditions: Any moisture in the reaction will consume the sodium ethoxide, forming sodium hydroxide and ethanol, thus reducing the concentration of your primary nucleophile and lowering the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Stoichiometry of the Base: A slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) is typically used to ensure the complete consumption of the starting material. However, a large excess can lead to side reactions.
-
Temperature Control: The reaction usually requires heating to proceed at a reasonable rate, often in the range of 80-120 °C.[2] However, excessively high temperatures can promote the formation of undesired byproducts through decomposition or reaction at other sites. Temperature optimization is key.
-
Reaction Time: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[3][4] Running the reaction for too long after completion can lead to product degradation.
Q4: How can I minimize the formation of isomeric impurities?
Isomeric impurities, such as 4-ethoxy-2-fluoro-1-nitrobenzene, can arise if your starting material is not isomerically pure or if the reaction conditions allow for substitution at the C4 position. To minimize this:
-
Use High-Purity Starting Materials: Ensure your 2,4-difluoro-1-nitrobenzene is of high purity.
-
Control Reaction Temperature: The kinetic product (substitution at the more activated C2 position) is favored. Running the reaction at the lowest effective temperature can help maintain this selectivity.
-
Analytical Verification: Always confirm the structure of your final product using analytical methods like NMR spectroscopy to ensure the correct isomer has been formed.[5]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during the synthesis.
Issue 1: My reaction is sluggish or appears incomplete after several hours, as indicated by TLC.
-
Possible Cause 1: Inactive Nucleophile. Your sodium ethoxide may have been degraded by moisture.
-
Solution: Prepare fresh sodium ethoxide immediately before use by reacting clean sodium metal with anhydrous ethanol. Alternatively, use a high-quality commercial solution and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Temperature. The activation energy for the SNAr reaction is not being overcome.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by TLC. Be careful not to exceed temperatures that might cause decomposition (typically >120 °C).
-
-
Possible Cause 3: Poor Solvent Quality. The presence of water or other impurities in your solvent can hinder the reaction.
-
Solution: Use a freshly opened bottle of anhydrous DMF or DMSO, or distill the solvent over a suitable drying agent before use.
-
Issue 2: My TLC shows multiple product spots, suggesting byproduct formation.
-
Possible Cause 1: Overheating. Excessive heat can lead to decomposition or side reactions.
-
Solution: Reduce the reaction temperature. Perform a temperature optimization study on a small scale to find the ideal balance between reaction rate and purity.
-
-
Possible Cause 2: Reaction with Solvent. At high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with your starting material to form a tertiary amine byproduct.
-
Solution: If you suspect this is an issue, consider switching to an alternative polar aprotic solvent like DMSO or sulfolane.
-
-
Possible Cause 3: Isomeric Starting Material.
-
Solution: Check the purity of your 2,4-difluoro-1-nitrobenzene starting material by GC-MS or NMR to ensure it is isomerically pure.
-
Issue 3: I'm having difficulty purifying the crude product. Recrystallization yields are low, or the product "oils out".
-
Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may be too good at dissolving your product even at low temperatures, or the product's melting point may be lower than the solvent's boiling point.[6]
-
Possible Cause 2: Presence of Impurities. Impurities can suppress crystallization and lower the melting point.
-
Solution: If recrystallization fails, flash column chromatography is the most reliable method for purification. Use a silica gel stationary phase and an optimized eluent system (e.g., a hexane/ethyl acetate gradient) to separate the product from impurities.[6] An Rf value of 0.2-0.4 for the desired compound on TLC is a good starting point for developing the column conditions.[6]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | Commercial Sodium Ethoxide (old) | Freshly Prepared NaOEt | Ensures maximum nucleophile activity by avoiding moisture contamination. |
| Solvent | Technical Grade DMF | Anhydrous DMF | Prevents side reactions with water and maximizes the SNAr rate. |
| Temperature | 130 °C | 90 °C | Avoids potential decomposition of solvent and substrate, improving purity. |
| Reaction Time | Fixed (8 hours) | Monitored by TLC (~4-6 hours) | Prevents product degradation from prolonged heating after completion.[3] |
| Expected Yield | 50-60% | >85% | Optimized conditions lead to higher conversion and fewer byproducts. |
| Expected Purity | Moderate, with byproducts | High (>98%) | Lower temperatures and active reagents prevent side-reactions. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis via a Williamson ether reaction.
Materials:
-
2,4-Difluoro-1-nitrobenzene
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add clean sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Solvent Removal: Remove the excess ethanol under reduced pressure to obtain sodium ethoxide as a white solid.
-
Reaction Setup: To the flask containing the sodium ethoxide, add anhydrous DMF. Stir the resulting suspension.
-
Addition of Substrate: Slowly add a solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in a small amount of anhydrous DMF to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
References
Controlling regioselectivity in the synthesis of "2-Ethoxy-4-fluoro-1-nitrobenzene"
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to controlling regioselectivity in this specific nucleophilic aromatic substitution (SNAr) reaction.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction where regioselectivity is the primary challenge. The starting material, typically 1,4-difluoro-2-nitrobenzene or 2,4-difluoronitrobenzene, possesses two potential sites for nucleophilic attack by the ethoxide ion: the carbon atom at position 2 (ortho to the nitro group) and the carbon at position 4 (para to the nitro group). Both positions are activated by the strong electron-withdrawing nitro group.[1][2] The desired product results from the selective substitution at the C-2 position. This guide will provide the technical insights and practical steps to control this selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most common and commercially available starting material is 2,4-difluoronitrobenzene.[1][3] This substrate is highly activated towards nucleophilic aromatic substitution due to the presence of two fluorine atoms and a nitro group.
Q2: Why is regioselectivity an issue in this reaction?
The nitro group in 2,4-difluoronitrobenzene activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack.[2] The fluorine atoms at these positions are both good leaving groups in SNAr reactions. Consequently, the reaction can lead to a mixture of two main isomeric products: the desired this compound and the undesired 4-ethoxy-2-fluoro-1-nitrobenzene.
Q3: What is the key factor for controlling the regioselectivity in favor of the 2-ethoxy isomer?
The choice of solvent is the most critical factor. Nonpolar solvents, such as toluene, have been shown to strongly favor substitution at the ortho position (C-2), leading to a higher yield of the desired this compound.[4][5]
Q4: How does a nonpolar solvent favor ortho-substitution?
In a nonpolar solvent, the reaction is believed to proceed through a six-membered polar transition state. This intermediate involves coordination between the incoming nucleophile, the base's counter-ion, and the nitro group. This structured transition state sterically and electronically favors the attack at the ortho position. In contrast, polar aprotic solvents (like DMF or DMSO) solvate the cation of the base, leading to a more "free" and highly reactive nucleophile that preferentially attacks the more electronically deficient para position.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Regioselectivity - Formation of the 4-Ethoxy Isomer
Symptom: Your reaction yields a significant amount of the undesired 4-ethoxy-2-fluoro-1-nitrobenzene isomer, as confirmed by NMR or GC-MS analysis.
Cause: This is typically caused by using a polar aprotic solvent (e.g., DMF, DMSO, THF). In these solvents, the nucleophile is highly reactive and attacks the most electron-deficient position, which is the C-4 (para) position.
Solution:
-
Solvent Change: Switch to a nonpolar solvent such as toluene . This is the most effective way to increase the regioselectivity for the ortho product.[4]
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease selectivity. Start at room temperature and gently heat if the reaction is too slow.
Issue 2: Formation of Di-substituted Byproduct
Symptom: You observe the formation of a di-ethoxy substituted product (1,2-diethoxy-4-nitrobenzene or similar).
Cause: This side reaction is more prevalent in polar solvents where the initially formed mono-substituted product can react further with the excess nucleophile.[4] It can also be caused by adding the substrate to a pre-formed, concentrated solution of the nucleophile.
Solution:
-
Use a Nonpolar Solvent: As with poor regioselectivity, using toluene will disfavor the di-substitution reaction.
-
Controlled Addition of Base: Instead of adding the 2,4-difluoronitrobenzene to a solution of sodium ethoxide, add the base (e.g., solid sodium tert-butoxide or a solution of sodium ethoxide) slowly to a solution of the 2,4-difluoronitrobenzene and ethanol in toluene.[4] This keeps the concentration of the highly reactive ethoxide low at any given moment, favoring the reaction with the more activated starting material over the less activated product.
Issue 3: Low or No Product Yield
Symptom: The reaction is sluggish, or you observe a low conversion of the starting material.
Cause:
-
Insufficiently strong base: If you are generating the ethoxide in situ from ethanol, the base used (e.g., K₂CO₃) may not be strong enough to deprotonate the alcohol effectively.
-
Presence of water: Water will consume the strong base and the nucleophile, quenching the reaction.
-
Low temperature: In nonpolar solvents, the reaction rate might be slow at room temperature.
Solution:
-
Choice of Base: Use a strong base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) to generate the sodium ethoxide from ethanol.
-
Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC.
Experimental Protocol: Regioselective Synthesis of this compound
This protocol is designed to maximize the yield of the desired 2-ethoxy isomer.
Materials:
-
2,4-Difluoronitrobenzene
-
Ethanol (anhydrous)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous sodium sulfate, silica gel)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluoronitrobenzene (1.0 eq) and anhydrous toluene.
-
Add anhydrous ethanol (1.1 eq) to the flask and stir the solution at room temperature.
-
In a separate flask, prepare a solution or slurry of sodium tert-butoxide (1.1 eq) in anhydrous toluene.
-
Add the sodium tert-butoxide slurry to the solution of 2,4-difluoronitrobenzene and ethanol dropwise over 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the expected impact of solvent choice on the regioselectivity of the reaction between 2,4-difluoronitrobenzene and an alcohol nucleophile, based on literature data.[4]
| Solvent | Ortho-isomer (Desired) | Para-isomer (Undesired) | Di-substituted Product |
| Toluene | >95% | <3% | <2% |
| THF | ~70% | ~20% | ~10% |
| DMF | ~30% | ~50% | ~20% |
Visualizations
Reaction Scheme and Regioselectivity
Caption: Regioselectivity is primarily controlled by solvent polarity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. vapourtec.com [vapourtec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,4- Di Fluoro Nitro Benzene | 2,5 DFNB | Aarti industries [aarti-industries.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis and Purification of 4-Ethoxy-2-fluoro-1-nitrobenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation and separation of 4-ethoxy-2-fluoro-1-nitrobenzene isomers. We will delve into the mechanistic underpinnings of isomer formation during synthesis and provide field-proven troubleshooting guides and protocols for their effective separation.
Part 1: The Root Cause—Understanding Isomer Formation
The synthesis of 4-ethoxy-2-fluoro-1-nitrobenzene, a valuable building block in medicinal chemistry, typically proceeds via the electrophilic aromatic substitution (EAS) nitration of 1-ethoxy-3-fluorobenzene.[1] The formation of a mixture of isomers is not an experimental failure but a predictable outcome based on the fundamental principles of substituent directing effects on an aromatic ring.
The two substituents on the starting material, ethoxy (-OEt) and fluorine (-F), exert competing influences on the regioselectivity of the incoming electrophile (the nitronium ion, NO₂⁺).[2]
-
Ethoxy Group (-OEt): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of electron donation through resonance.[3]
The interplay of these effects means the nitronium ion can attack several positions on the ring, leading to a mixture of products.
Caption: Competing directing effects during nitration lead to multiple isomers.
Part 2: Troubleshooting Guide & FAQs - Synthesis
This section addresses common issues encountered during the synthesis that lead to undesirable isomer ratios and low yields.
Q1: I'm getting a complex mixture of products. Why isn't the reaction more selective for the 4-ethoxy-2-fluoro-1-nitrobenzene isomer?
Answer: This is the most common challenge and is rooted in the electronic properties of the starting material. As explained above, both the ethoxy and fluoro groups direct the incoming nitro group to the ortho and para positions relative to themselves. This results in at least three predictable isomers. The final ratio is a delicate balance of electronic activation and steric hindrance at each potential reaction site.
Q2: How can I optimize the reaction to favor the desired 4-ethoxy isomer?
Answer: While completely eliminating other isomers is unlikely, you can influence the product distribution by carefully controlling the reaction conditions.
-
Temperature Control: Lowering the reaction temperature (e.g., maintaining the reaction at 0-5 °C) often increases selectivity. Higher temperatures can provide enough energy to overcome the activation barriers for less-favored isomers, leading to a more varied mixture.
-
Rate of Addition: Add the nitrating agent slowly to the substrate solution. This maintains a low concentration of the highly reactive nitronium ion and can help suppress side reactions and improve selectivity.
-
Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is a very strong nitrating agent.[2] In some systems, milder nitrating agents or different acid catalysts can alter the isomer distribution, although this requires significant empirical optimization.[4]
Q3: My reaction yield is very low, and I see significant amounts of dark, tarry byproducts. What's happening?
Answer: This indicates over-nitration or oxidative side reactions. The starting material, 1-ethoxy-3-fluorobenzene, is an "activated" ring system due to the ethoxy group. This makes it susceptible to aggressive reaction conditions.
-
Problem: The reaction temperature may be too high, or the nitrating agent was added too quickly, causing localized "hot spots."
-
Solution: Ensure rigorous temperature control. Pouring the reaction mixture onto crushed ice immediately after the reaction is complete can help quench the reaction and prevent further unwanted processes.[1]
Part 3: Isomer Separation - Strategies and Protocols
Separating positional isomers is a significant purification challenge due to their often similar physical properties.[5][6] The choice of method depends on the scale of the reaction and the required purity of the final product. The two most effective techniques are fractional recrystallization and column chromatography.[7]
Method 1: Purification by Recrystallization
This technique exploits subtle differences in the solubility of isomers in a given solvent system.[8] The goal is to find a solvent that dissolves the desired isomer and impurities at a high temperature but in which the desired isomer is significantly less soluble at low temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~20-30 mg) in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A good solvent will dissolve the product when hot but show poor solubility when cold.[7][9] An ethanol/water or isopropanol/water system is often a good starting point for nitroaromatic compounds.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent. Add the solvent portion-wise until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Method 2: Purification by Column Chromatography
Column chromatography provides a more powerful method for separating compounds with small differences in polarity.[7][11]
Experimental Protocol: General Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between the spots corresponding to the different isomers (target Rf for the desired product is typically 0.25-0.35). Common eluents are mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant head of solvent to avoid disturbing the silica bed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-ethoxy-2-fluoro-1-nitrobenzene.[7]
Caption: General workflow for the separation and purification of isomers.
Part 4: Troubleshooting Guide & FAQs - Separation
Q1: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of the hot solution as a liquid because the solution is saturated at a temperature above the compound's melting point.[7] To remedy this:
-
Add more hot solvent to decrease the saturation point.
-
Reheat the solution to dissolve the oil, then allow it to cool more slowly.
-
Try a different solvent or a solvent mixture with a lower boiling point.
Q2: My isomers are not separating well on the silica column. How can I improve the separation?
Answer: This is a common issue when separating isomers with very similar polarities.
| Problem Description | Probable Cause | Recommended Solution |
| Spots are too high on TLC (Rf > 0.5) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes to ethyl acetate). |
| Spots are stuck at the baseline (Rf < 0.1) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Spots are streaking | Sample is overloaded on the column or is not fully soluble in the eluent. | Use a larger column or load less material. Ensure the sample is fully dissolved before loading. |
| Poor separation (spots overlap) | Insufficient selectivity of the system. | 1. Fine-tune the eluent polarity with very small changes.2. Try a different solvent system (e.g., Dichloromethane/Hexanes).3. Consider a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer unique selectivity for halogenated compounds.[12] |
Q3: How do I confirm the identity of my purified product and ensure it's the correct isomer?
Answer: Structural confirmation is critical.[13] A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight of the compound and can often separate isomers, showing the purity of the collected sample.[13]
-
Melting Point Analysis: A sharp melting point range that matches the literature value for the desired isomer is a strong indicator of high purity.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chm.uri.edu [chm.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Common side reactions in the synthesis of "2-Ethoxy-4-fluoro-1-nitrobenzene"
Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
Introduction this compound is a key aromatic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-difluoronitrobenzene and an ethoxide source. While conceptually straightforward, this reaction is frequently plagued by challenges related to regioselectivity and the formation of byproducts. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers overcome common hurdles, optimize reaction conditions, and ensure the synthesis of high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the 4-ethoxy-2-fluoro-1-nitrobenzene isomer. How can I improve the regioselectivity for the desired 2-ethoxy product?
Answer: This is the most common issue encountered in this synthesis. Both fluorine atoms on the 2,4-difluoronitrobenzene starting material are activated for SNAr by the electron-withdrawing nitro group. The fluorine at the C4 position (para to the nitro group) is often more readily displaced in polar aprotic solvents. However, you can significantly favor substitution at the C2 position (ortho to the nitro group) by carefully selecting the reaction solvent.
Causality & Expert Insight: The key to achieving high ortho-selectivity lies in using nonpolar, aprotic solvents. In these solvents, the cation of the alkoxide base (e.g., Na⁺ or K⁺) can coordinate with both the oxygen of the incoming ethoxide nucleophile and the oxygen of the nitro group on the aromatic ring. This coordination forms a six-membered cyclic pre-transition state, which delivers the ethoxide preferentially to the nearby C2 position.[1] In contrast, polar aprotic solvents like DMF or DMSO solvate the cation, preventing this coordination and leading to substitution at the more electronically activated C4 position.[2][3]
Recommended Actions:
-
Solvent Selection: Switch from polar solvents (DMF, DMSO, NMP) to nonpolar aprotic solvents. Toluene is an excellent first choice. Other options include benzene or dioxane.
-
Base/Counter-ion: Use sodium ethoxide (NaOEt). The sodium ion (Na⁺) is effective at promoting the necessary coordination for ortho-selectivity.[1]
References
Optimizing temperature and reaction time for "2-Ethoxy-4-fluoro-1-nitrobenzene" synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxy-4-fluoro-1-nitrobenzene. We will address common challenges, with a specific focus on optimizing temperature and reaction time to maximize yield and regioselectivity. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but nuanced transformation that requires careful control of reaction parameters.
Part 1: Foundational Concepts & Primary Challenges
This section addresses the fundamental principles governing the synthesis and the primary obstacles researchers face.
Q1: What is the principal synthetic route for this compound and its primary challenge?
The most common and direct method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-difluoronitrobenzene and an ethoxide source, such as sodium ethoxide. The core challenge in this synthesis is regioselectivity . The ethoxide nucleophile can attack the benzene ring at two different positions: C2 (ortho to the nitro group) or C4 (para to the nitro group).
-
Attack at C2: Yields the desired product, This compound .
-
Attack at C4: Yields the isomeric byproduct, 4-ethoxy-2-fluoro-1-nitrobenzene .[1]
Controlling the reaction to favor substitution at the C2 position is the primary goal of optimization.
Q2: How does the SNAr mechanism influence the reaction outcome?
The SNAr reaction is a two-step addition-elimination process.[2] First, the nucleophile (ethoxide) attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2] Second, the leaving group (fluoride) is expelled, restoring the ring's aromaticity.
The electron-withdrawing nitro group is essential as it strongly activates the ring for nucleophilic attack and stabilizes the negative charge of the Meisenheimer complex.[3][4] The relative stability of the two possible Meisenheimer complexes (from attack at C2 vs. C4) and the activation energies to form them are influenced by temperature and solvent, which in turn dictates the final product ratio.
Caption: SNAr reaction pathways for ethoxide addition to 2,4-difluoronitrobenzene.
Part 2: Troubleshooting Guide for Optimizing Temperature and Reaction Time
Directly addressing experimental issues with actionable advice.
Q3: My synthesis yields a mixture of isomers. How can I use temperature to favor the 2-ethoxy product?
The product ratio is often governed by a competition between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). This is often the ortho (C2) substituted product.
-
Thermodynamic Control: At higher temperatures, the reaction has enough energy to overcome higher activation barriers and potentially reverse. It will favor the most stable product, which may be the para (C4) substituted isomer.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start your reaction at a significantly lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This approach often maximizes the formation of the kinetically favored product.
-
Conduct a Temperature Screening Study: Run a series of small-scale parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C) for a fixed amount of time. Analyze the product ratio in each reaction by HPLC or GC to determine the optimal temperature for regioselectivity.
| Temperature (°C) | Reaction Time (h) | Ratio (2-Ethoxy : 4-Ethoxy) | Total Yield (%) |
| 0 | 12 | 85 : 15 | 65 |
| 25 (Room Temp) | 6 | 70 : 30 | 80 |
| 50 | 3 | 55 : 45 | 92 |
| 80 | 1 | 40 : 60 | >95 |
| Table 1: Hypothetical results from a temperature screening experiment, demonstrating the trade-off between regioselectivity and reaction rate/yield. |
Q4: How does reaction time impact the isomer ratio and overall yield?
Reaction time is intrinsically linked to temperature. At lower, selectivity-favoring temperatures, longer reaction times are necessary to achieve acceptable conversion.
Troubleshooting Steps:
-
Time-Course Monitoring: At your optimized temperature, take aliquots from the reaction mixture at regular intervals (e.g., 1h, 3h, 6h, 12h, 24h). Quench the aliquots and analyze them by TLC or HPLC. This will tell you:
-
The time required for the consumption of starting material.
-
If the ratio of isomers changes over time. An increasing proportion of the 4-ethoxy isomer over time at elevated temperatures could indicate thermodynamic equilibration.
-
-
Avoid Over-extending Reaction Time: Once the starting material is consumed, continuing to heat the reaction may lead to the formation of more of the thermodynamically stable byproduct or other degradation products.
Q5: My reaction is sluggish and gives a low yield even after an extended period. What are the likely causes?
If the reaction is not proceeding efficiently, consider these factors:
-
Ethoxide Quality: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared or properly stored anhydrous ethoxide. The presence of water can lead to unwanted side reactions.[1]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective for S
NAr reactions as they solvate the cation (Na+) without strongly hydrogen-bonding to the nucleophile, thus increasing its reactivity.[1][5] Ensure the solvent is anhydrous. -
Insufficient Temperature: While lower temperatures favor selectivity, the reaction may be too slow to be practical. If a reaction at 0 °C shows no progress after several hours, a modest increase in temperature (e.g., to room temperature) may be necessary to initiate the reaction, accepting a potential small loss in selectivity.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Part 3: Experimental Protocol for Optimization
This protocol provides a self-validating framework for determining the optimal reaction conditions in your laboratory.
Protocol: Temperature and Time Optimization Screening
Objective: To identify the temperature and reaction time that provide the best balance of regioselectivity and yield for the synthesis of this compound.
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium ethoxide (solid) or a solution in ethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials or small round-bottom flasks
-
Stirring plate and stir bars
-
TLC plates, HPLC, or GC-MS for analysis
Procedure:
-
Preparation: Set up four identical reaction vials, each with a stir bar. Label them with the target temperatures: 0 °C, 25 °C, 50 °C, and 80 °C.
-
Reagent Addition (Example Scale):
-
To each vial, add 2,4-difluoronitrobenzene (e.g., 159 mg, 1.0 mmol).
-
Add anhydrous DMF (e.g., 5 mL).
-
-
Temperature Equilibration:
-
Place the "0 °C" vial in an ice-water bath.
-
Leave the "25 °C" vial at ambient temperature.
-
Place the "50 °C" and "80 °C" vials in pre-heated oil or water baths on stir plates.
-
Allow the solutions to stir for 10-15 minutes to reach the target temperature.
-
-
Reaction Initiation:
-
To each vial, add sodium ethoxide (e.g., 75 mg, 1.1 mmol) in one portion. Start a timer for each reaction.
-
-
Monitoring and Sampling:
-
At set time points (e.g., 1, 3, 6, and 12 hours), withdraw a small aliquot (~0.1 mL) from each reaction.
-
Immediately quench the aliquot in a separate vial containing a dilute acid solution (e.g., 1M HCl) and ethyl acetate.
-
Analyze the organic layer of the quenched sample by your chosen method (TLC, HPLC, or GC) to determine the ratio of starting material to the two product isomers.
-
-
Analysis:
-
After the full reaction time (e.g., 24 hours) or when the starting material is consumed in the fastest reaction, quench all reactions.
-
Perform a final analysis on all samples.
-
Compare the results to identify the conditions that give the highest ratio of the desired 2-ethoxy isomer with an acceptable yield.
-
Part 4: Frequently Asked Questions (FAQs)
Q6: Can I use ethanol as the solvent with sodium metal to generate the ethoxide in situ?
While possible, this approach is less controlled. Using ethanol as the solvent can sometimes lead to lower selectivity compared to aprotic polar solvents like DMF. If you must use this method, ensure you use a stoichiometric amount of sodium relative to the limiting reagent to avoid excess base.
Q7: How do I separate the desired 2-ethoxy isomer from the 4-ethoxy byproduct?
The isomers often have slightly different polarities, making them separable by column chromatography.[6]
-
Column Chromatography: Use a silica gel column with a non-polar/polar eluent system, such as a gradient of ethyl acetate in hexanes. The optimal eluent system should be determined first by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[6]
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) may selectively crystallize the major isomer, leaving the other in the mother liquor.[6]
Q8: What analytical techniques are essential for this reaction?
-
TLC: For rapid, qualitative monitoring of reaction progress.[6]
-
HPLC & GC: For quantitative analysis of the product mixture to accurately determine the isomer ratio and purity.[7][8]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product. The coupling constants, particularly ¹H-¹⁹F and ¹³C-¹⁹F, are highly informative for distinguishing between the isomers.[7]
-
GC-MS: Useful for confirming the molecular weight of the products and identifying any volatile impurities.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Incomplete Conversion of 2,4-Difluoronitrobenzene
Welcome to the technical support center for troubleshooting reactions involving 2,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversion in nucleophilic aromatic substitution (SNAr) reactions. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Introduction to SNAr Reactions with 2,4-Difluoronitrobenzene
2,4-Difluoronitrobenzene is a highly reactive substrate for SNAr reactions due to the presence of two fluorine atoms activated by a strong electron-withdrawing nitro group.[1][2][3] The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[1][4] However, achieving complete and regioselective conversion can be challenging. This guide will walk you through the most common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with 2,4-difluoronitrobenzene is not going to completion. What are the most likely causes?
A1: Incomplete conversion is a frequent issue. The primary culprits often fall into these categories:
-
Insufficiently Reactive Nucleophile: The nucleophile's strength is critical. Weaker nucleophiles may require more forcing conditions (higher temperature, stronger base) to react efficiently.
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are pivotal. Sub-optimal choices can lead to sluggish or stalled reactions.
-
Poor Solubility: If either the substrate or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow and incomplete.
-
Side Reactions: Competing reactions can consume your starting material or product, giving the appearance of incomplete conversion of the desired product.
-
Deactivation of Catalyst: If a phase-transfer catalyst is used, it may be deactivated by impurities or side products.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A2: 2,4-Difluoronitrobenzene has two reactive sites, the fluorine atoms at the C2 (ortho) and C4 (para) positions relative to the nitro group. Achieving high regioselectivity is a common challenge.[1]
-
Solvent Choice is Key: Nonpolar solvents like toluene have been shown to significantly favor ortho substitution.[1][5][6] In contrast, polar solvents tend to increase the formation of the para substituted isomer and the di-substituted product.[1]
-
Method of Addition: The order in which you add your reagents can dramatically impact the product distribution. Slowly adding the base to a mixture of the 2,4-difluoronitrobenzene and the nucleophile can improve selectivity for the mono-substituted product by keeping the concentration of the highly reactive anionic nucleophile low.[1]
Q3: How does the choice of base affect the reaction outcome?
A3: The base plays a crucial role in deprotonating the nucleophile (if it's an alcohol, thiol, or amine) to generate the more reactive nucleophilic anion.
-
Non-Nucleophilic Bases are Preferred: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often used to avoid competing nucleophilic attack by the base itself.
-
Steric Hindrance: The steric bulk of the base can influence the regioselectivity of the reaction, especially with sterically hindered nucleophiles.[7]
Q4: What are the best analytical methods to monitor the progress of my reaction?
A4: Accurate monitoring is essential for troubleshooting.
-
Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for monitoring the disappearance of starting materials and the appearance of products.[8][9] These methods can also help identify and quantify side products.
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides structural information about the products and byproducts, which is invaluable for identifying unexpected outcomes.[8][10]
In-Depth Troubleshooting Guides
Issue 1: Low or Stalled Conversion Rate
If your reaction is sluggish or has stalled, a systematic approach to optimizing the reaction conditions is necessary.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for addressing low reaction conversion.
Detailed Steps and Scientific Rationale:
-
Increase Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which can overcome the activation energy barrier.
-
Evaluate Your Base: If your nucleophile requires deprotonation, ensure your base is strong enough to completely generate the active nucleophile. For example, if you are using a weaker base like potassium carbonate with an alcohol, switching to a stronger base like sodium hydride may be necessary.
-
Solvent Optimization: The solvent not only dissolves the reactants but also influences the stability of the charged intermediates.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile can accelerate SNAr reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[11]
-
Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
-
Stoichiometry of the Nucleophile: Using a slight excess of the nucleophile can help drive the reaction to completion according to Le Chatelier's principle. However, a large excess may lead to di-substitution.
-
Consider a Phase-Transfer Catalyst: If your reaction is biphasic (e.g., a solid-liquid or liquid-liquid system), a phase-transfer catalyst like a quaternary ammonium salt or a crown ether can facilitate the transfer of the nucleophile to the organic phase where the 2,4-difluoronitrobenzene resides.[12]
Issue 2: Poor Regioselectivity and Formation of Di-substituted Byproduct
Controlling the position of substitution and preventing the second fluorine from reacting are common challenges.
Factors Influencing Regioselectivity and Di-substitution
| Factor | Effect on Regioselectivity (ortho vs. para) | Effect on Di-substitution | Scientific Rationale |
| Solvent Polarity | Nonpolar solvents favor ortho substitution.[1][5][6] | Polar solvents increase di-substitution.[1] | Nonpolar solvents can promote a six-membered polar transition state, favoring the ortho position. Polar solvents better solvate the charged intermediate, facilitating the second substitution. |
| Method of Addition | Slow addition of base improves ortho selectivity.[1] | Slow addition of base minimizes di-substitution.[1] | Keeping the instantaneous concentration of the active nucleophile low favors reaction with the more activated starting material over the mono-substituted product.[1] |
| Nucleophile Sterics | Bulkier nucleophiles may favor the less hindered para position. | Steric hindrance can disfavor di-substitution. | The ortho position is more sterically hindered due to the adjacent nitro group. |
| Temperature | Higher temperatures can decrease selectivity. | Higher temperatures increase the rate of di-substitution. | At higher temperatures, the kinetic barrier for the less favored pathway is more easily overcome. |
Experimental Protocol for Optimizing Regioselectivity:
-
Set up the Reaction: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoronitrobenzene and your nucleophile (1.0 to 1.1 equivalents) in toluene.
-
Control Reagent Addition: Prepare a solution or slurry of a non-nucleophilic base (e.g., KOtBu) in toluene. Add the base dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) over a period of 1-2 hours.
-
Monitor the Reaction: Take aliquots from the reaction mixture at regular intervals and analyze by GC or HPLC to determine the ratio of ortho, para, and di-substituted products.
-
Quench and Work-up: Once the desired conversion and selectivity are achieved, quench the reaction by adding a proton source (e.g., water or a saturated ammonium chloride solution).
-
Purification: The desired mono-substituted product can often be purified from the di-substituted byproduct and any unreacted starting material by column chromatography or crystallization.[2][9]
Visualization of Regioselectivity Control
Caption: Impact of reaction conditions on product distribution.
Safety Information
2,4-Difluoronitrobenzene is a toxic and combustible liquid.[13][14] It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[13][15][16] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 7. Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemicalbook.com [chemicalbook.com]
Impact of solvent polarity on "2-Ethoxy-4-fluoro-1-nitrobenzene" synthesis
Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols. Our focus is to address the critical challenges in this synthesis, particularly the impact of solvent polarity on reaction outcomes and how to control it to achieve high yield and purity of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and an ethoxide source.
Q1: My reaction is producing a mixture of isomers, with the undesired 4-ethoxy-2-fluoro-1-nitrobenzene being a significant byproduct. How can I improve the regioselectivity for the desired 2-ethoxy isomer?
A1: This is the most common challenge in this synthesis. The formation of the isomeric byproduct is a direct consequence of the two possible sites of nucleophilic attack (the carbon at position 2, ortho to the nitro group, and the carbon at position 4, para to the nitro group). The key to controlling the regioselectivity lies in the choice of solvent.
-
The Role of Solvent Polarity: Contrary to the general guidelines for many SNAr reactions which favor polar aprotic solvents, for the synthesis of this compound, a nonpolar solvent is crucial for achieving high ortho-selectivity [1][2].
-
Mechanistic Insight: In a nonpolar solvent such as toluene, it is proposed that the reaction proceeds through a six-membered polar transition state. In this transition state, the cation of the ethoxide salt (e.g., Na⁺) coordinates with the oxygen of the nitro group and the fluorine atom at the ortho position. This coordination directs the ethoxide nucleophile to attack the C-2 position (ortho) preferentially[1].
-
Practical Recommendation: To favor the formation of this compound, switch from polar aprotic solvents like DMF or DMSO to a nonpolar solvent like toluene . This has been shown to yield the ortho-substituted product with over 95% regioselectivity[1].
Q2: I am experiencing a low overall yield, even after addressing the regioselectivity issue. What other factors could be at play?
A2: Low yields can be attributed to several factors beyond regioselectivity. Here's a checklist to troubleshoot your reaction:
-
Moisture Contamination: The ethoxide nucleophile is a strong base and is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water will consume the ethoxide and can lead to side reactions.
-
Quality of Sodium Ethoxide: If you are using commercially available sodium ethoxide, ensure it has been stored under anhydrous conditions. For best results, consider preparing it fresh from sodium metal and anhydrous ethanol.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of disubstituted byproducts where both fluorine atoms are replaced by ethoxy groups[1]. It is recommended to start at room temperature and gently heat if the reaction is sluggish, while monitoring the progress by TLC or GC-MS.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material (2,4-difluoronitrobenzene) by TLC or GC. Incomplete reactions are a common cause of low yields.
Q3: I am observing the formation of a disubstituted byproduct, 2,4-diethoxy-1-nitrobenzene. How can I minimize this?
A3: The formation of the disubstituted byproduct is more prevalent in polar solvents and at higher temperatures[1]. To minimize its formation:
-
Use a Nonpolar Solvent: As mentioned, a nonpolar solvent like toluene will not only improve regioselectivity but also reduce the rate of the second substitution.
-
Control Stoichiometry: Use a slight excess of the ethoxide (e.g., 1.1 equivalents) but avoid a large excess, which can drive the formation of the disubstituted product.
-
Temperature Control: Maintain a moderate reaction temperature. The reaction in toluene can often be run effectively at room temperature or with gentle heating (45-50 °C)[1].
Detailed Experimental Protocols
The following protocols are based on established procedures and principles for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound with High Regioselectivity
This protocol is adapted from the findings of Sythana et al., emphasizing the use of a nonpolar solvent to achieve high ortho-selectivity[1].
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium ethoxide (solid or freshly prepared)
-
Anhydrous toluene
-
Anhydrous ethanol (if preparing sodium ethoxide in situ)
-
Sodium metal (if preparing sodium ethoxide in situ)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial solid): In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Setup: In a separate oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous toluene.
-
Addition of Nucleophile: Slowly add a solution or suspension of sodium ethoxide (1.1 eq) in anhydrous toluene to the solution of 2,4-difluoronitrobenzene with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it can be gently heated to 45-50 °C.
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To confirm the structure and assess the purity of the synthesized this compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Reference the chemical shifts to the TMS signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings) to confirm the structure. The ortho-substitution pattern will have a distinct set of aromatic proton and carbon signals compared to the para-substituted isomer.
Data Presentation
Table 1: Influence of Solvent Polarity on Regioselectivity
This table summarizes the expected outcomes based on the findings of Sythana et al.[1].
| Solvent | Polarity | Predominant Isomer | Isomeric Purity (ortho:para) |
| Toluene | Nonpolar | This compound | >95:5 |
| Tetrahydrofuran (THF) | Polar Aprotic | Mixture of isomers | Variable, lower ortho-selectivity |
| Acetonitrile (MeCN) | Polar Aprotic | Mixture of isomers | Variable, lower ortho-selectivity |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Mixture of isomers | Low ortho-selectivity |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 7.85 (dd, 1H), 7.15 (ddd, 1H), 6.95 (dd, 1H), 4.20 (q, 2H), 1.50 (t, 3H) | 162.5 (d), 155.0, 140.0, 125.0 (d), 115.0 (d), 105.0 (d), 65.0, 14.5 | |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | 7.60 (t, 1H), 6.80 (dd, 1H), 6.70 (dd, 1H), 4.10 (q, 2H), 1.45 (t, 3H) | 160.0 (d), 158.0, 142.0, 130.0 (d), 110.0, 102.0 (d), 64.5, 14.5 |
Note: These are predicted or typical values and may vary slightly based on experimental conditions.
Visualizations
Diagram 1: Reaction Scheme and Regioselectivity
References
Technical Support Center: Challenges in the Scale-Up of 2-Ethoxy-4-fluoro-1-nitrobenzene Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxy-4-fluoro-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the causality behind experimental choices, provide troubleshooting guidance in a direct question-and-answer format, and offer detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
This compound is a valuable building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its synthesis on a laboratory scale is relatively straightforward, but scaling up production presents significant challenges related to reaction control, impurity profiles, and process safety. The primary synthetic routes involve either a Nucleophilic Aromatic Substitution (SNAr) or a Williamson Ether Synthesis.
| Synthetic Route | Description | Advantages for Scale-Up | Common Challenges for Scale-Up |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a difluoro-nitrobenzene precursor (e.g., 2,4-difluoronitrobenzene) with an ethoxide source. The fluorine atom ortho to the nitro group is highly activated towards substitution.[2] | Often higher yielding and uses readily available starting materials. Continuous flow processing can be implemented to improve safety and control.[3] | Potential for di-substitution impurities. Requires careful control of moisture and temperature. Handling of sodium ethoxide at scale requires specific safety measures. |
| Williamson Ether Synthesis | O-alkylation of a phenol precursor (e.g., 2-fluoro-5-nitrophenol) with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.[4][5] | A classic and well-understood reaction. Can be more cost-effective depending on raw material pricing. | Slower reaction rates compared to SNAr. Potential for C-alkylation side products. Requires careful selection of base and solvent to avoid elimination reactions.[4] |
| Nitration of 3-Fluoroethoxybenzene | Electrophilic aromatic substitution on an ethoxy-fluorobenzene precursor. The ethoxy group directs the nitration.[6] | Can be a direct route if the precursor is available. | Poor regioselectivity leading to a mixture of isomers, complicating purification. Nitration reactions are highly exothermic and pose significant thermal runaway risks at scale.[7][8] |
Given the challenges with regioselectivity and safety in nitration, this guide will focus on troubleshooting the more common and controllable SNAr and Williamson Ether Synthesis routes.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for synthesizing this compound. The mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group (fluoride).[2]
Workflow for SNAr Synthesis
Caption: General workflow for SNAr synthesis of this compound.
SNAr FAQs & Troubleshooting
Q1: My SNAr reaction is sluggish or incomplete, even after several hours. What are the likely causes?
Answer: This is a common scale-up issue often traced back to three factors: nucleophile quality, water content, and temperature.
-
Cause 1: Deactivated Nucleophile: Sodium ethoxide is highly hygroscopic. If it has absorbed moisture from the air, it will be converted to sodium hydroxide and ethanol. Sodium hydroxide is a much weaker nucleophile for this reaction and can lead to unwanted side reactions.
-
Solution: Always use freshly prepared sodium ethoxide or a high-quality commercial product handled under strictly anhydrous conditions. Consider titrating a sample of the ethoxide solution before use to confirm its concentration.
-
-
Cause 2: Water in the Reaction: Water can compete with the ethoxide as a nucleophile and also protonate the ethoxide, reducing its nucleophilicity.
-
Solution: Ensure your solvent is rigorously dried before use. Aprotic polar solvents like DMF or THF are common choices.[1] Dry all glassware in an oven and assemble the reactor under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 3: Insufficient Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If it stalls after the initial exotherm subsides, slowly warm the reaction mixture and continue monitoring until the starting material is consumed.
-
Q2: I'm observing a significant amount of a di-substituted impurity, 2,4-Diethoxy-1-nitrobenzene. How can I improve selectivity for the mono-substituted product?
Answer: The formation of the di-ethoxy product is a result of the product itself reacting with the excess ethoxide. The remaining fluorine atom is less activated than the first, but at higher temperatures or with a large excess of nucleophile, this second substitution can occur.
-
Cause 1: Stoichiometry: Using a large excess of sodium ethoxide will drive the formation of the di-substituted product.
-
Solution: Use a carefully controlled amount of sodium ethoxide, typically between 1.0 and 1.1 equivalents. Accurate measurement of both the substrate and the nucleophile is critical at scale.
-
-
Cause 2: Poor Temperature Control: High localized temperatures, often caused by adding the ethoxide too quickly, can provide the activation energy needed for the second, less favorable substitution.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the sodium ethoxide. Ensure efficient stirring to dissipate heat and avoid hot spots. A slow, controlled addition rate is crucial.
-
-
Cause 3: Prolonged Reaction Time at Elevated Temperature: Leaving the reaction to stir for an extended period after completion, especially with warming, can promote the secondary reaction.
-
Solution: Once monitoring indicates the starting material is consumed, proceed with the workup promptly. Avoid unnecessary heating.
-
Troubleshooting Flowchart: Low Yield in SNAr
Caption: Troubleshooting logic for low yield in the SNAr synthesis.
Troubleshooting Guide: Purification
Purification is a critical step in achieving the desired product quality for downstream applications. The choice between recrystallization and column chromatography depends on the scale of the reaction and the nature of the impurities.[9]
Purification Workflow
Caption: General purification workflow for this compound.[9]
Purification FAQs & Troubleshooting
Q3: I'm trying to purify my crude product by recrystallization, but it keeps "oiling out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This happens because the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).
-
Cause: The boiling point of your chosen solvent is too high, or the concentration of the solute is too high.
-
Solutions:
-
Add More Solvent: To the hot solution, add more of the same solvent until the oil redissolves. This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.[9]
-
Change Solvent System: Switch to a solvent or solvent mixture with a lower boiling point. For example, if you are using pure ethanol, try an isopropanol/water or ethanol/water mixture.
-
Slow Cooling & Seeding: Cool the solution very slowly to prevent rapid supersaturation. Agitation can sometimes help. If you have a pure crystal of the product, add a tiny amount ("seed crystal") to the cooled solution to initiate controlled crystallization.
-
| Recommended Solvents for Recrystallization Screening |
| Ethanol |
| Methanol |
| Isopropanol |
| Ethanol / Water mixture |
| Isopropanol / Water mixture |
| Ethyl Acetate / Hexane mixture |
Q4: What are the best practices for large-scale purification to remove the di-ethoxy impurity?
Answer: Removing the 2,4-diethoxy-1-nitrobenzene impurity can be challenging as its polarity is very similar to the desired product.
-
Fractional Crystallization: This is often the most viable method at scale. You may need to perform multiple recrystallizations. Experiment with different solvent systems to find one where the solubility difference between the product and the impurity is maximized.
-
Melt Crystallization: If the impurity level is low, this technique can be effective. It involves partially melting the crude solid and separating the liquid phase (which will be enriched in the impurity) from the solid phase.
-
Distillation: While likely requiring high vacuum due to the high boiling points of these compounds, fractional distillation could be an option if the boiling points of the product and impurity are sufficiently different. This is often more energy-intensive and costly at scale.
Safety Considerations
Scaling up the production of any nitroaromatic compound requires strict adherence to safety protocols.
Q5: What are the primary safety hazards associated with the synthesis of this compound?
Answer: The primary hazards are the handling of reagents and the potential for runaway reactions.
-
Reagent Handling:
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.[10]
-
Solvents (DMF, THF): Can be flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS).
-
This compound: The product itself is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[11][12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
-
Process Safety:
-
Exothermic Reactions: The SNAr reaction is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and controlled addition of reagents are essential to prevent a thermal runaway.
-
Handling and Storage: Store the final product in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. This compound | 28987-44-2 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Ethoxy-4-fluoro-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison for the purity analysis of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key building block in the synthesis of various pharmaceutical compounds. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide the experimental rationale and data necessary for robust and reliable purity assessment.
The Critical Need for Purity Analysis
This compound (CAS No. 28987-44-2) is a substituted nitroaromatic compound.[1] Its downstream applications in multi-step syntheses are highly sensitive to impurities. The presence of even minor impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-separate byproducts in the final active pharmaceutical ingredient (API).
Potential impurities in this compound can arise from the synthetic route and may include:
-
Isomeric Impurities: Positional isomers such as 4-Ethoxy-2-fluoro-1-nitrobenzene and 4-Ethoxy-3-fluoro-1-nitrobenzene are common process-related impurities that can be challenging to separate due to their similar physicochemical properties.[2]
-
Starting Materials: Unreacted precursors from the synthesis.[3]
-
Byproducts: Compounds formed from side reactions during nitration or ethoxylation.[3]
-
Residual Solvents: Solvents used in the reaction or purification steps.[3]
Given the potential for isomeric contamination, a highly selective and quantitative analytical method is not just a quality control measure but a critical component of process understanding and validation.
Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purity analysis of moderately polar, non-volatile organic compounds like this compound.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[4]
Recommended HPLC Method
A robust starting point for the analysis of this compound is based on a method developed for its closely related isomer, 4-Ethoxy-2-fluoro-1-nitrobenzene.[2]
Method Parameters:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides a hydrophobic surface that interacts effectively with the aromatic ring of the analyte, offering good retention and separation based on hydrophobicity.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC. The ratio of acetonitrile (the organic modifier) to water controls the elution strength. A 60:40 ratio provides a good balance of analysis time and resolution for many nitroaromatic compounds.
-
UV Detection at 254 nm: The nitroaromatic structure of this compound contains a strong chromophore, making it readily detectable by UV spectroscopy. 254 nm is a common wavelength for aromatic compounds and provides high sensitivity.
Caption: HPLC Purity Analysis Workflow.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a 60:40 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity of this compound using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Methods
While RP-HPLC is the primary method of choice, other techniques can be employed for orthogonal verification or specific applications.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC (C18) | Partition chromatography based on hydrophobicity. | Robust, reproducible, quantitative, high resolution for many compounds. | May not resolve isomers with very similar hydrophobicity. | Routine purity testing and quantification. |
| HPLC (Fluorinated Phase) | Utilizes dipole-dipole and π-π interactions in addition to hydrophobic interactions.[5] | Offers alternative selectivity for halogenated and nitroaromatic compounds, potentially resolving co-eluting peaks from a C18 column.[5] | Less common than C18, may require more method development. | Orthogonal method development and separation of challenging isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | High sensitivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable; may not be suitable for all impurities. | Identification of volatile impurities and structural elucidation of unknown peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gold standard for structural confirmation and identification of impurities with distinct signals.[3] | Lower sensitivity than chromatographic methods, not ideal for trace impurity quantification. | Structural confirmation of the main component and identification of major impurities. |
Comparative Data
The following table presents predicted or known data for this compound and its key isomeric impurity, highlighting the utility of chromatographic methods for their differentiation.[2]
| Compound | Structure | HPLC Rt (min) on C18 | GC Rt (min) on HP-5ms |
| This compound | O=N(=O)c1ccc(F)cc1OCC | 12.5 | 8.2 |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | O=N(=O)c1cc(F)c(OCC)cc1 | 12.5 | 8.2 |
Note: The provided source indicates identical retention times for the two isomers under the specified conditions. This underscores the need for careful method optimization or the use of alternative selectivity (e.g., a different column or mobile phase) to achieve baseline separation for accurate quantification.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations and demonstrated by a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The purity analysis of this compound is most effectively and routinely achieved using a validated reversed-phase HPLC method with a C18 column and UV detection. This approach provides the necessary quantitative data to ensure the quality and consistency of this critical intermediate. For challenging separations, particularly with co-eluting isomeric impurities, exploring alternative stationary phases such as fluorinated columns can provide the required selectivity. Orthogonal methods like GC-MS and NMR are invaluable for the definitive identification of unknown impurities and for providing a comprehensive purity profile. By employing these well-defined and validated analytical strategies, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the integrity of their synthetic processes and the quality of their final products.
References
A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-Ethoxy-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed nuclear magnetic resonance (NMR) spectroscopic analysis of 2-ethoxy-4-fluoro-1-nitrobenzene, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra, this document presents a comprehensive characterization based on predicted ¹H and ¹³C NMR data, supported by empirical principles and comparative analysis with structurally analogous compounds. We delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a robust framework for researchers to identify and characterize this molecule. Furthermore, this guide furnishes detailed experimental protocols for acquiring high-quality NMR data and discusses how NMR spectroscopy can be employed to differentiate this compound from its structural isomers and related substances.
Introduction: The Imperative of Structural Verification
The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For a molecule such as this compound, which possesses a unique substitution pattern on the benzene ring, unambiguous characterization is paramount for its application in synthetic chemistry and as a potential building block in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic compounds in solution. This guide aims to provide a detailed reference for the ¹H and ¹³C NMR spectroscopic features of this compound, enabling researchers to confidently identify this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃) are summarized below. These predictions are based on established algorithms that consider the electronic and steric effects of the substituents on the benzene ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and ethoxy group protons. The integration values, chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for structural assignment.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | 7.85 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |
| H-5 | 7.20 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 7.5, J(H-H) ≈ 2.5 | 1H |
| H-3 | 7.05 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 3.0 | 1H |
| -OCH₂CH₃ | 4.15 | q | J(H-H) ≈ 7.0 | 2H |
| -OCH₂CH₃ | 1.45 | t | J(H-H) ≈ 7.0 | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The presence of fluorine will lead to characteristic C-F couplings.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C-4 | 163.0 | ¹J(C-F) ≈ 250 |
| C-2 | 152.0 | ³J(C-F) ≈ 8 |
| C-1 | 141.0 | ³J(C-F) ≈ 3 |
| C-6 | 125.0 | ²J(C-F) ≈ 25 |
| C-5 | 115.0 | ²J(C-F) ≈ 22 |
| C-3 | 105.0 | ⁴J(C-F) ≈ 3 |
| -OCH₂CH₃ | 65.0 | - |
| -OCH₂CH₃ | 14.5 | - |
Rationale for Predicted Spectral Features
The predicted chemical shifts and coupling patterns are a direct consequence of the interplay between the electronic effects of the ethoxy (-OCH₂CH₃), fluoro (-F), and nitro (-NO₂) groups.
Analysis of the ¹H NMR Spectrum
-
Ethoxy Group (-OCH₂CH₃): This group is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, hence they are deshielded and appear at a lower field (around 4.15 ppm) as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear at a higher field (around 1.45 ppm) as a triplet due to coupling with the two methylene protons.
-
Aromatic Protons (H-3, H-5, H-6):
-
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) , which significantly deshields the protons ortho and para to it.[1]
-
The fluoro group (-F) is strongly electronegative (inductive withdrawal) but also donates electron density through resonance. Its overall effect is electron-withdrawing.
-
The ethoxy group is an electron-donating group , which shields the ortho and para protons.
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift (around 7.85 ppm). It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
-
H-5: This proton is meta to the nitro group and ortho to the fluorine. It will experience a moderate deshielding effect and is predicted to be a doublet of doublet of doublets due to coupling with H-6, H-3, and the fluorine at C-4.
-
H-3: This proton is ortho to the electron-donating ethoxy group and para to the nitro group. The shielding effect of the ethoxy group will be counteracted by the deshielding from the nitro group, resulting in an intermediate chemical shift. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
-
Analysis of the ¹³C NMR Spectrum
-
C-4: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz).[2]
-
C-2: This carbon is attached to the oxygen of the ethoxy group, causing it to be deshielded. It will also show a smaller three-bond coupling to the fluorine.
-
C-1: The ipso-carbon attached to the nitro group is typically deshielded.
-
C-6 and C-5: These carbons will show two-bond couplings to the fluorine atom.
-
C-3: This carbon is shielded by the ortho-ethoxy group and will likely appear at the highest field among the aromatic carbons.
-
Ethoxy Carbons: The chemical shifts of the methylene and methyl carbons of the ethoxy group are characteristic and are predicted to be around 65.0 ppm and 14.5 ppm, respectively.
Comparative Analysis
The predicted NMR data for this compound can be better understood by comparing it with known data for structurally related compounds.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Aromatic Protons in Related Compounds
| Compound | H (ortho to -NO₂) | H (meta to -NO₂) | H (para to -NO₂) | Source |
| Nitrobenzene | 8.25 | 7.56 | 7.71 | [1] |
| 4-Fluoronitrobenzene | 8.29 (ortho to -NO₂) | 7.24 (ortho to -F) | - | [3] |
| 2-Bromo-1-ethoxy-4-nitrobenzene | 8.30 (H-3), 8.06 (H-5) | 7.26 (H-6) | - | [4] |
| Predicted: this compound | 7.85 (H-6) | 7.20 (H-5), 7.05 (H-3) | - | - |
The comparison highlights the influence of the substituents. For instance, the presence of the electron-donating ethoxy group in the predicted spectrum of our target compound shifts the signals of the adjacent protons (H-3 and H-5) upfield compared to nitrobenzene and 4-fluoronitrobenzene.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the protons.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer)
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Visualizing Molecular Structure and Analytical Workflow
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
NMR Characterization Workflow
References
- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 4. "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and .. [askfilo.com]
A Comparative Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene and Other Nitroaromatic Building Blocks for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Nitroaromatic compounds are a cornerstone of this synthetic toolkit, prized for their versatile reactivity and their role as precursors to a multitude of functional groups.[1] This guide provides an in-depth comparative analysis of 2-Ethoxy-4-fluoro-1-nitrobenzene , a key nitroaromatic building block, and its alternatives. We will delve into its reactivity profile, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Strategic Advantage of Nitroaromatics in Synthesis
Nitroaromatic compounds are distinguished by the presence of a nitro group (-NO₂) attached to an aromatic ring. This powerful electron-wielding group profoundly influences the reactivity of the aromatic system, making it susceptible to nucleophilic attack. This characteristic is the foundation of one of the most pivotal reactions in organic synthesis: Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction is a versatile and powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds, enabling the introduction of a wide array of functional groups onto the aromatic scaffold. This versatility makes nitroaromatics indispensable in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of substituents is critical for biological activity.[2]
Unveiling this compound: A Profile
This compound is a trifunctionalized benzene ring featuring a nitro group, a fluorine atom, and an ethoxy group. This specific arrangement of substituents bestows upon it a unique reactivity profile, making it a valuable intermediate in multistep syntheses.
| Property | Value |
| CAS Number | 28987-44-2 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Appearance | Solid |
The key to the utility of this compound lies in the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, strongly activates the carbon-fluorine bond towards nucleophilic displacement. The fluorine atom itself is an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens.[3] The ethoxy group, while electron-donating by resonance, can influence the molecule's solubility and provides an additional point for molecular recognition in biological systems.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of the utility of this compound is its high reactivity in SNAr reactions. To provide a clear perspective, we will compare its performance with other commonly used nitroaromatic building blocks.
The Fluorine Advantage: A Head-to-Head Comparison with Other Halogens
A common misconception from aliphatic substitution reactions (SN1 and SN2) is that iodine is the best halogen leaving group. In SNAr, the trend is reversed. The rate-determining step is the initial nucleophilic attack and the formation of the negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial step.
| Substrate | Relative Rate Constant |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻⁴ |
| 1-Bromo-2,4-dinitrobenzene | ~10⁻⁴ |
| 1-Iodo-2,4-dinitrobenzene | ~10⁻⁵ |
This enhanced reactivity of fluorinated nitroaromatics often translates to milder reaction conditions, shorter reaction times, and higher yields, which are all critical factors in process development and scale-up.
The Role of the Activating Group: A Comparison with Dinitroaromatics
Another important class of SNAr substrates are the dinitroaromatic compounds, such as the classic Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB). The presence of two nitro groups provides strong activation for nucleophilic attack.
While a direct quantitative comparison with this compound is not available, we can infer some general trends. The two nitro groups in DNFB provide a higher degree of activation than the single nitro group in our target molecule. However, the presence of the ethoxy group in this compound offers distinct advantages:
-
Modulation of Physicochemical Properties: The ethoxy group can enhance the solubility of the molecule and its derivatives in organic solvents, which can be beneficial for reaction work-up and purification. It can also influence the lipophilicity of the final product, a critical parameter for drug candidates.
-
Steric and Electronic Tuning: The ethoxy group can exert steric and electronic influences on the subsequent transformations of the molecule, potentially leading to different regioselectivity or reactivity in downstream synthetic steps.
Therefore, the choice between a mono-nitro and a di-nitro building block will depend on the specific requirements of the synthetic route and the desired properties of the final product.
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated in its successful application in the synthesis of complex and biologically active molecules. This compound and its derivatives are valuable precursors for a range of pharmaceuticals and agrochemicals.[1][4]
A key transformation is the reduction of the nitro group to an aniline, which opens up a vast array of synthetic possibilities, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles. The resulting 2-ethoxy-4-fluoroaniline is a valuable intermediate in its own right.[5]
Experimental Protocols
To illustrate the practical utility of these building blocks, we provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the displacement of the fluorine atom in an activated fluoro-nitroaromatic compound with a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for the SNAr reaction of a fluoro-nitroaromatic with an amine.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-nitroaromatic compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature typically between 80 °C and 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol details a standard procedure for the reduction of a nitroaromatic compound to the corresponding aniline using catalytic hydrogenation.
Workflow Diagram:
Caption: General workflow for the catalytic hydrogenation of a nitroaromatic compound.
Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add a catalyst, such as 10% palladium on carbon (Pd/C) (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified by column chromatography or recrystallization if necessary.[6]
Conclusion
This compound stands out as a highly versatile and reactive building block for organic synthesis. Its key advantages lie in the high reactivity of the fluorine atom towards nucleophilic aromatic substitution, a consequence of the powerful activating effect of the ortho-nitro group. This often allows for milder reaction conditions and greater efficiency compared to its chloro- or bromo-analogues. The presence of the ethoxy group provides an additional lever to fine-tune the physicochemical properties of synthetic intermediates and final products, a crucial aspect in the design of new pharmaceuticals and agrochemicals.
While more reactive building blocks like dinitrofluoroaromatics are available, the nuanced reactivity and substitution pattern of this compound offer a unique combination of features that can be strategically exploited in complex synthetic campaigns. The provided experimental protocols serve as a practical starting point for researchers looking to incorporate this and similar nitroaromatic building blocks into their synthetic workflows. As the demand for novel, highly functionalized molecules continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase.
References
A Spectroscopic Guide to Differentiating 2-Ethoxy-4-fluoro-1-nitrobenzene from Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical intermediates is paramount to ensure the integrity and success of a synthetic pathway. Positional isomers, with their identical molecular formulas and weights, often present a significant analytical challenge. This guide provides an in-depth technical comparison of spectroscopic methods to differentiate 2-Ethoxy-4-fluoro-1-nitrobenzene from its key structural isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can confidently elucidate the correct isomeric structure.
The Challenge of Isomerism in Substituted Nitrobenzenes
Substituted nitrobenzenes are common building blocks in the synthesis of pharmaceuticals and other fine chemicals. The precise positioning of substituents on the aromatic ring is critical as it dictates the molecule's reactivity, steric hindrance, and ultimately its utility in a given chemical transformation. In the case of this compound, a simple rearrangement of the ethoxy, fluoro, and nitro groups can lead to several isomers, each with distinct properties. This guide will focus on differentiating the target compound from its most probable isomers based on typical synthetic routes.
¹H NMR Spectroscopy: A First Look at Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial, powerful insights into the electronic environment of the hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.
Distinguishing Features in ¹H NMR:
The key to differentiating the isomers lies in analyzing the splitting patterns and chemical shifts of the three aromatic protons. The electron-donating ethoxy group (-OEt) tends to shield nearby protons (shifting them upfield to a lower ppm), while the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups deshield them (shifting them downfield to a higher ppm).
For this compound , we expect to see three distinct aromatic signals. The proton at C5 will be a doublet of doublets, coupled to the proton at C3 and the fluorine at C4. The proton at C3 will also be a doublet of doublets, coupled to the proton at C5 and the fluorine at C4. The proton at C6 will be a doublet, coupled to the proton at C5. The ethoxy group will present as a quartet (the -CH₂-) and a triplet (the -CH₃).
In contrast, an isomer like 4-Ethoxy-2-fluoro-1-nitrobenzene would exhibit a different splitting pattern. The proton at C3 would be a doublet coupled to the fluorine at C2. The proton at C5 would be a doublet of doublets, coupled to the proton at C6 and the fluorine at C2. The proton at C6 would be a doublet coupled to the proton at C5.
Predicted ¹H NMR Data:
| Compound | Predicted Aromatic ¹H Chemical Shifts (ppm) and Multiplicities | Predicted Ethoxy ¹H Chemical Shifts (ppm) |
| This compound | ~7.8 (dd), ~7.3 (dd), ~7.1 (d) | ~4.2 (q), ~1.5 (t) |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | ~7.6 (d), ~7.2 (dd), ~7.0 (d) | ~4.1 (q), ~1.4 (t) |
| 2-Ethoxy-5-fluoro-1-nitrobenzene | ~7.9 (dd), ~7.4 (dd), ~6.9 (t) | ~4.2 (q), ~1.5 (t) |
| 1-Ethoxy-3-fluoro-4-nitrobenzene | ~7.7 (t), ~7.5 (dd), ~7.2 (dd) | ~4.1 (q), ~1.4 (t) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached substituents and by resonance effects. The presence of a fluorine atom introduces characteristic C-F coupling constants, which are invaluable for structural assignment.
Distinguishing Features in ¹³C NMR:
The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J_CF). Carbons that are two or three bonds away from the fluorine will also show smaller couplings (²J_CF and ³J_CF). The positions of the ethoxy and nitro groups will significantly alter the chemical shifts of the aromatic carbons.
For this compound , the carbon at C4 will be a doublet with a large ¹J_CF. The carbons at C3 and C5 will show smaller ²J_CF couplings. The chemical shifts of C1 (attached to -NO₂) and C2 (attached to -OEt) will be significantly different from the other aromatic carbons.
Predicted ¹³C NMR Data:
The following table summarizes the predicted ¹³C NMR chemical shifts. The presence and magnitude of C-F coupling constants are critical for definitive assignment.[3]
| Compound | Predicted Aromatic ¹³C Chemical Shifts (ppm) | Predicted Ethoxy ¹³C Chemical Shifts (ppm) |
| This compound | ~160 (d, ¹J_CF), ~150, ~140, ~120, ~115 (d, ²J_CF), ~110 (d, ²J_CF) | ~65, ~14 |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | ~162 (d, ¹J_CF), ~152, ~138, ~118, ~114 (d, ²J_CF), ~105 (d, ²J_CF) | ~66, ~14 |
| 2-Ethoxy-5-fluoro-1-nitrobenzene | ~158 (d, ¹J_CF), ~151, ~141, ~117 (d, ²J_CF), ~115, ~108 (d, ²J_CF) | ~65, ~14 |
| 1-Ethoxy-3-fluoro-4-nitrobenzene | ~155 (d, ¹J_CF), ~148, ~145, ~125, ~112 (d, ²J_CF), ~109 (d, ²J_CF) | ~66, ~14 |
¹⁹F NMR Spectroscopy: The Fluorine Probe
Fluorine-19 NMR is a highly sensitive and definitive technique for differentiating fluorinated isomers.[4] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, and coupling to nearby protons provides clear structural information.
Distinguishing Features in ¹⁹F NMR:
The ¹⁹F chemical shift will vary significantly depending on the substitution pattern. Furthermore, the multiplicity of the fluorine signal, due to coupling with adjacent aromatic protons, will be unique for each isomer.
For this compound , the ¹⁹F signal is expected to be a doublet of doublets, due to coupling with the protons at C3 and C5.
For 4-Ethoxy-2-fluoro-1-nitrobenzene , the ¹⁹F signal would likely appear as a triplet or a doublet of doublets with different coupling constants, depending on the magnitude of the couplings to the protons at C1 and C3.
Predicted ¹⁹F NMR Data:
The predicted ¹⁹F NMR chemical shifts provide a clear basis for differentiation.[5][6]
| Compound | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| This compound | ~ -110 |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | ~ -115 |
| 2-Ethoxy-5-fluoro-1-nitrobenzene | ~ -120 |
| 1-Ethoxy-3-fluoro-4-nitrobenzene | ~ -125 |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all isomers will show characteristic absorbances for the nitro, ether, and fluoroaromatic groups, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can sometimes help distinguish substitution patterns.
Distinguishing Features in IR:
-
N-O stretching: Strong, asymmetric and symmetric stretches for the nitro group, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretching: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
-
C-F stretching: A strong absorbance for the C-F bond, usually in the 1200-1000 cm⁻¹ region.
-
Aromatic C-H out-of-plane bending: The pattern of these bands between 900 and 650 cm⁻¹ can be indicative of the substitution pattern on the benzene ring.
While subtle, the differences in the fingerprint region can provide corroborating evidence for the structure determined by NMR.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. All isomers will have the same molecular ion peak (m/z). However, the relative abundances of the fragment ions can sometimes differ, providing clues to the isomeric structure.
Distinguishing Features in MS:
The primary fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 u) and NO (30 u). The stability of the resulting fragment ions can be influenced by the position of the other substituents, potentially leading to different relative intensities in the mass spectrum. For example, an ethoxy group ortho to the nitro group might influence the fragmentation pathway through a neighboring group participation effect.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C).
-
Transfer the solution to a clean 5 mm NMR tube.
Acquisition Parameters (General):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 32-64.
-
Relaxation Delay: 1-2 s.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to above the molecular weight of the compound.
-
Workflow and Logic Diagram
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The differentiation of positional isomers such as those of ethoxy-fluoro-nitrobenzene requires a multi-faceted spectroscopic approach. While ¹H NMR provides the initial and often most telling evidence through unique splitting patterns, ¹³C and ¹⁹F NMR offer definitive structural confirmation via chemical shifts and coupling constants. IR spectroscopy and Mass Spectrometry serve as valuable corroborating techniques, confirming the presence of key functional groups and the molecular weight. By systematically applying these methods and carefully interpreting the resulting data, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug development and chemical synthesis.
References
- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 2-Ethoxy-4-fluoro-1-nitrobenzene: A Comparative Analysis of Chromatographic Techniques
Welcome to a comprehensive guide on the quantitative analysis of 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS: 28987-44-2). In the landscape of pharmaceutical development, this compound serves as a critical intermediate, where its precise quantification is not merely a procedural step but a cornerstone of quality control, ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). This document provides a comparative analysis of the two most robust chromatographic methods for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The guidance herein is rooted in fundamental principles of analytical chemistry, adhering to the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will not only present protocols but also delve into the scientific rationale behind the selection of each parameter, empowering you, the researcher, to not just follow a method but to understand and adapt it.
Understanding the Analyte: Physicochemical Properties
Before designing an analytical method, a thorough understanding of the analyte's properties is paramount.
| Property | Value / Observation | Implication for Analysis |
| Molecular Weight | 185.15 g/mol | Suitable for both HPLC and GC analysis. |
| Melting Point | 35-37 °C[4] | The compound is a solid at room temperature, requiring dissolution in an appropriate solvent for analysis. |
| Boiling Point | 261.5 °C at 760 mmHg[4] | This indicates sufficient volatility for GC analysis without derivatization, provided a suitable inlet temperature and oven program are used. |
| Chromophore | Nitroaromatic ring | The conjugated system of the nitrobenzene moiety ensures strong UV absorbance, making UV-Vis detection in HPLC a highly effective and sensitive option.[5] |
| Polarity | Moderately polar | The presence of ether, fluoro, and nitro groups suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane. This polarity makes it an ideal candidate for reverse-phase HPLC. |
Core Directive: Selecting the Right Tool for the Job
The choice between HPLC and GC is dictated by the analytical objective. HPLC is generally the workhorse for purity and assay testing in pharmaceutical quality control due to its precision and applicability to a wide range of compounds. GC, on the other hand, excels in analyzing volatile compounds and is often a superior choice for identifying residual solvents or volatile impurities.
Caption: Method Selection Logic Diagram.
Comparison of Principal Analytical Techniques
The following table summarizes the expected performance of well-developed HPLC and GC methods for the quantification of this compound. These values are based on typical performance characteristics achievable with modern instrumentation and validated according to ICH guidelines.[1][3]
| Parameter | Reverse-Phase HPLC-UV | Gas Chromatography (GC-FID) | Justification & Causality |
| Specificity | High | High | Both techniques are chromatographic, providing physical separation from potential impurities. HPLC specificity is confirmed by peak purity analysis (PDA detector), while GC specificity is powerfully confirmed with a Mass Spectrometry (MS) detector. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques exhibit excellent linear response over a defined concentration range. HPLC often shows slightly superior linearity for this type of analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Determined by spike/recovery experiments. Well-developed methods in both techniques should fall within the standard acceptance criteria for pharmaceutical analysis.[2] |
| Precision (%RSD) | ≤ 1.0% | ≤ 1.5% | Repeatability and intermediate precision are critical. HPLC typically offers lower relative standard deviation (RSD) for non-volatile analytes due to the high precision of modern autosamplers and pumps. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | The strong UV chromophore of the nitroaromatic ring leads to excellent sensitivity in HPLC-UV. GC-FID sensitivity is good but may be slightly lower for this compound. |
| Analysis Time | ~10-15 minutes | ~15-20 minutes | Includes column equilibration. HPLC methods can often be faster due to higher flow rates and shorter columns. GC run times are dictated by the oven temperature ramp required for separation. |
| Instrumentation Cost | Moderate to High | Moderate | HPLC systems, particularly with PDA detectors, can have a higher initial cost than a standard GC-FID system. |
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. They are based on established principles for the analysis of moderately polar, UV-active aromatic compounds and data from closely related isomers.[6]
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is ideal for assay, purity determination, and stability testing. The reverse-phase mode is chosen due to the analyte's moderate polarity, which will be well-retained on a non-polar C18 stationary phase.
Caption: HPLC Analytical Workflow.
Instrumentation & Conditions:
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the moderately polar analyte from more polar or non-polar impurities.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v). Rationale: This ratio provides a good balance of elution strength to achieve a reasonable retention time (~5-8 minutes) and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The nitroaromatic structure exhibits strong absorbance near this wavelength, providing excellent sensitivity.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~500 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~500 µg/mL.
-
System Suitability: Before analysis, perform at least five replicate injections of a working standard. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions, and calculate the concentration of the analyte in the sample by comparing the peak areas.
Protocol 2: Gas Chromatography (GC) with Flame Ionization (FID) or Mass Spectrometry (MS) Detection
This method is an excellent alternative, especially for identifying and quantifying volatile impurities or for orthogonal confirmation of the HPLC results. The compound's boiling point allows for analysis without derivatization.
Caption: GC Analytical Workflow.
Instrumentation & Conditions:
-
System: Gas Chromatograph with FID or MS detector.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This is a robust, general-purpose column providing excellent resolution for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Injection Mode: Split (e.g., 20:1). Rationale: Prevents column overloading and ensures sharp peaks.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector:
-
FID: Temperature at 300 °C. Rationale: FID provides a robust, linear response for quantifiable carbon-containing compounds.
-
MS: Transfer line at 280 °C, Ion Source at 230 °C, EI at 70 eV. Rationale: MS provides mass information for definitive identification and assessment of peak purity. Expected fragments for nitroaromatics include losses of NO₂ (46 Da) and NO (30 Da).[6]
-
Procedure:
-
Standard/Sample Preparation: Accurately prepare stock solutions in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of ~1 mg/mL. Prepare working standards by serial dilution.
-
Analysis: Inject 1 µL of each solution into the GC system.
-
Quantification: For FID, quantification is based on peak area relative to a standard curve. For MS, quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion of the molecular peak (m/z = 185).
Trustworthiness: The Role of Method Validation
A protocol is only a starting point. To ensure that an analytical method is suitable for its intended purpose, it must be validated.[7][8] According to ICH Q2(R2) guidelines, this process involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.[1][3] Each protocol described above must undergo this rigorous validation process before being implemented in a regulated environment. For instance, specificity would be demonstrated by showing that common impurities or degradation products do not interfere with the analyte peak. Accuracy would be confirmed by performing recovery studies on a sample matrix spiked with a known amount of the analyte.
Conclusion and Recommendations
Both HPLC-UV and GC-FID/MS are powerful and reliable techniques for the quantification of this compound.
-
Recommendation for Routine QC: For routine quality control, including assay and purity testing of the drug substance, the RP-HPLC-UV method is superior . Its high precision, robustness, and simple sample preparation make it the industry standard for this application.
-
Recommendation for Impurity Profiling: For characterizing volatile organic impurities, residual solvents, or for orthogonal confirmation of purity, the GC-MS method is the recommended choice . The mass spectrometric detector provides an invaluable layer of identification that is crucial for impurity investigations.
By selecting the appropriate technique based on the analytical objective and by adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. echemi.com [echemi.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tasianinch.com [tasianinch.com]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Regioselective Reactivity of 2,4-Difluoronitrobenzene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast toolkit of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) on activated haloarenes stands out for its efficiency and versatility.[1][2] 2,4-Difluoronitrobenzene has emerged as a particularly valuable building block, offering two reactive sites for the introduction of a wide range of nucleophiles.[3] However, the successful application of this substrate hinges on a critical question: which fluorine atom is more reactive—the one ortho (C2) or the one para (C4) to the powerfully electron-withdrawing nitro group?
This guide provides an in-depth comparison of the reactivity at the ortho and para positions of 2,4-difluoronitrobenzene. We will dissect the underlying mechanistic principles, provide actionable experimental protocols to control the regioselectivity, and present supporting data to empower chemists to strategically leverage this versatile reagent in their synthetic campaigns.
Mechanistic Underpinnings: A Tale of Two Positions
The SNAr reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The subsequent expulsion of a leaving group, in this case, a fluoride ion, restores the aromaticity of the ring.
Caption: Generalized workflow of the SNAr mechanism.
In 2,4-difluoronitrobenzene, the nitro group profoundly influences the electrophilicity of the ring. Both the ortho and para positions are activated towards nucleophilic attack because they can effectively delocalize the negative charge of the Meisenheimer complex through resonance.
However, the reactivity is not identical, and the preference for ortho versus para substitution is a delicate interplay of several factors:
-
Inductive Effect: The nitro group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is distance-dependent and is therefore felt more strongly at the closer ortho position than at the more distant para position.[6] This enhanced electron deficiency at the C2 carbon generally leads to a faster rate of nucleophilic attack, making the ortho position kinetically favored under many conditions.[6]
-
Steric Hindrance: The proximity of the bulky nitro group to the ortho-fluorine can present a steric barrier to the approaching nucleophile.[7] For large, sterically demanding nucleophiles, this hindrance can diminish the inherent kinetic advantage of the ortho position, potentially leading to a greater proportion of the para-substituted product.
-
The Solvent's Decisive Role: Perhaps the most critical and synthetically useful factor in controlling regioselectivity is the choice of solvent. Groundbreaking studies have demonstrated that nonpolar solvents, such as toluene, can dramatically favor ortho-substitution, often with selectivities exceeding 95%.[8][9] This remarkable selectivity is attributed to the formation of a six-membered polar transition state, where the nucleophile, the substrate, and the base (if used) are organized in a way that is stabilized by the nonpolar environment. In contrast, polar aprotic solvents like DMF or DMSO solvate the nucleophile and the transition state differently, often leading to a mixture of ortho and para isomers.[8]
Caption: Key factors governing ortho vs. para substitution.
Experimental Protocols for Controlled Regioselectivity
The following protocols provide a framework for selectively synthesizing either the ortho- or para-substituted product by reacting 2,4-difluoronitrobenzene with a representative alcohol nucleophile, benzyl alcohol.
Protocol 1: Highly Selective Ortho-Substitution in a Nonpolar Solvent
This protocol is adapted from methodology known to yield high ortho selectivity.[8][9]
-
Objective: To synthesize 2-(benzyloxy)-1-fluoro-4-nitrobenzene with high regioselectivity.
-
Materials:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Benzyl alcohol (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol and anhydrous toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide to the cooled solution while stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to form the potassium benzylate nucleophile.
-
In a separate flask, prepare a solution of 2,4-difluoronitrobenzene in anhydrous toluene.
-
Slowly add the 2,4-difluoronitrobenzene solution dropwise to the potassium benzylate mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography if necessary. Analyze the product ratio by ¹H NMR or GC-MS.
-
Protocol 2: Reaction in a Polar Aprotic Solvent (Mixed Isomer Formation)
-
Objective: To observe the product distribution in a polar aprotic solvent, which typically yields a mixture of ortho and para isomers.
-
Materials: Same as Protocol 1, but replacing toluene with anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Follow steps 1-9 of Protocol 1, substituting anhydrous DMF for toluene as the reaction solvent.
-
Note: The workup will require more extensive washing with water and brine to remove the high-boiling DMF solvent.
-
Analyze the resulting product mixture by ¹H NMR or GC-MS to determine the ortho:para isomer ratio.
-
Caption: Experimental workflow for the comparative SNAr study.
Comparative Data Summary
The regiochemical outcome of the reaction between 2,4-difluoronitrobenzene and various nucleophiles is highly dependent on the reaction conditions, especially the solvent. The table below summarizes the expected product distribution based on literature precedents.
| Nucleophile | Solvent | Predominant Product | Expected Ortho:Para Ratio | Reference |
| Benzyl Alcohol | Toluene | ortho | >95 : <5 | [8][9] |
| Benzyl Alcohol | DMF | Mixture | ~60 : 40 (Varies) | [8] |
| Pyrrolidine | Acetonitrile | para | 12 : 88 | [10] |
| Morpholine | Ethanol | para | (Not specified, but para is major) | [2] |
| Thiophenol | Toluene | ortho | >95 : <5 | [9] |
Note: Ratios are approximate and can be influenced by temperature, concentration, and the specific base used.
Conclusion and Outlook
While both the ortho (C2) and para (C4) positions of 2,4-difluoronitrobenzene are activated for nucleophilic aromatic substitution, the kinetic preference often lies with the ortho position due to the potent, distance-dependent inductive effect of the nitro group. However, this inherent reactivity can be modulated or even overridden by steric effects from bulky nucleophiles.
Most significantly for the synthetic chemist, the choice of solvent provides a powerful and practical tool for directing the regiochemical outcome. The use of nonpolar solvents like toluene can yield almost exclusively the ortho-substituted product, a finding of immense utility in multistep synthesis where isomeric purity is paramount.[8][9] Conversely, polar aprotic solvents typically lead to mixtures, which may be desirable if subsequent separation is feasible or if both isomers are of interest.
By understanding the interplay of these electronic, steric, and solvent effects, researchers can harness the dual reactivity of 2,4-difluoronitrobenzene, transforming it from a potentially problematic substrate into a precisely controllable synthetic linchpin for the development of novel pharmaceuticals and advanced materials.
References
- 1. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Structural Validation of 2-Ethoxy-4-fluoro-1-nitrobenzene Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. This guide provides an in-depth, practical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural elucidation of 2-Ethoxy-4-fluoro-1-nitrobenzene. We will move beyond a simple recitation of protocols to explore the underlying principles and demonstrate how these techniques, when used in concert, provide a self-validating system for structural confirmation.
Introduction: The Imperative of Structural Integrity
In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. The subject of our analysis, this compound, is a substituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its utility is predicated on the specific placement of the ethoxy, fluoro, and nitro groups on the benzene ring, which in turn influences its reactivity and potential applications. While 1D NMR (¹H and ¹³C) provides initial clues, complex substitution patterns can lead to ambiguity. 2D NMR techniques are indispensable for resolving such structural puzzles by revealing through-bond correlations between nuclei.[2][3][4]
This guide will focus on two proton-detected heteronuclear correlation experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons (¹H) and the heteronuclei they are attached to, most commonly carbon-¹³ (¹³C).[5][6][7][8][9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to three bonds (²J and ³J), between protons and carbons.[10][12][13][14][15] This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton.
By comparing the data from these two experiments, we can create a comprehensive and validated connectivity map of this compound.
Experimental Design: A Self-Validating Workflow
The causality behind our experimental choices is rooted in the complementary nature of HSQC and HMBC. HSQC provides the fundamental C-H connections, while HMBC builds the larger framework by connecting these C-H units and identifying quaternary carbons.
Diagram of the Experimental Workflow
Caption: Workflow for 2D NMR structural validation.
Step-by-Step Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
-
2D HSQC:
-
Use a standard sensitivity-enhanced, gradient-selected pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the spectral width in the ¹H dimension (F2) to encompass all proton signals.
-
Set the spectral width in the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-170 ppm).
-
Optimize the ¹JCH coupling constant to an average value for aromatic and aliphatic C-H bonds (~145 Hz).
-
-
2D HMBC:
-
Use a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf).
-
Maintain the same spectral widths as the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz to observe 2- and 3-bond correlations.[10]
-
Data Interpretation and Structural Validation
Let's analyze the expected NMR data for this compound to demonstrate the validation process.
Structure and Numbering:
Predicted ¹H and ¹³C NMR Chemical Shifts
The electron-withdrawing nitro group and the electron-donating ethoxy group, along with the electronegative fluorine, will significantly influence the chemical shifts of the aromatic protons and carbons.[16][17] The following table summarizes the predicted chemical shifts.
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethoxy Group | |||
| 7 | -OCH₂- | ~4.2 (q) | ~65 |
| 8 | -CH₃ | ~1.5 (t) | ~15 |
| Aromatic Ring | |||
| 1 | C-NO₂ | - | ~141 |
| 2 | C-O | - | ~150 |
| 3 | C-H | ~7.5 (dd) | ~115 |
| 4 | C-F | - | ~160 (d, ¹JCF) |
| 5 | C-H | ~7.2 (ddd) | ~110 (d, ²JCF) |
| 6 | C-H | ~7.9 (dd) | ~125 (d, ³JCF) |
Note: q = quartet, t = triplet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Couplings to ¹⁹F will further split the signals of C4, C5, and C6.
HSQC Analysis: The Direct Connections
The HSQC spectrum will show correlations only for protons directly attached to carbons. This allows for the unambiguous assignment of protonated carbons.
Expected HSQC Correlations:
-
A cross-peak connecting the proton at ~4.2 ppm (H7) to the carbon at ~65 ppm (C7).
-
A cross-peak connecting the proton at ~1.5 ppm (H8) to the carbon at ~15 ppm (C8).
-
A cross-peak connecting the proton at ~7.5 ppm (H3) to the carbon at ~115 ppm (C3).
-
A cross-peak connecting the proton at ~7.2 ppm (H5) to the carbon at ~110 ppm (C5).
-
A cross-peak connecting the proton at ~7.9 ppm (H6) to the carbon at ~125 ppm (C6).
Key Insight: The HSQC experiment confirms which protons are attached to which carbons, but it does not reveal the connectivity between these C-H units or the positions of the quaternary carbons (C1, C2, C4).
HMBC Analysis: Building the Molecular Skeleton
The HMBC spectrum is the key to assembling the full structure. It reveals 2- and 3-bond correlations, allowing us to connect the molecular fragments.
Diagram of Key HMBC Correlations:
Caption: Key HMBC correlations in this compound.
Crucial HMBC Correlations for Validation:
-
Positioning the Ethoxy Group: The ethoxy protons (H7, ~4.2 ppm) will show a crucial correlation to the aromatic carbon C2 (~150 ppm). This is a 2-bond correlation (H7-O-C2) that unequivocally places the ethoxy group at position 2.
-
Positioning the Nitro Group: The aromatic proton H6 (~7.9 ppm) is adjacent to the nitro group. It will show a 2-bond correlation to the quaternary carbon C1 (~141 ppm) and a 3-bond correlation to C2 (~150 ppm). These correlations, especially the H6-C1 link, confirm the nitro group is at position 1.
-
Validating the Aromatic Substitution Pattern:
-
Proton H3 (~7.5 ppm) will show correlations to C1, C2, C4, and C5. The strong 2-bond correlations to the quaternary carbons C2 and C4 are particularly diagnostic.
-
Proton H5 (~7.2 ppm) will show correlations to C3, C4, and C6.
-
The combination of these correlations builds a self-consistent picture of the 1, 2, 4-trisubstitution pattern. For example, the correlation between H3 and C4 confirms their ortho relationship, and the correlation between H6 and C1 confirms their ortho relationship.
-
Comparative Analysis and Conclusion
| Feature | HSQC | HMBC |
| Correlation Type | Direct ¹J(C,H) | Long-range ⁿJ(C,H) (n=2,3) |
| Primary Information | Which H is on which C | Connectivity between C-H units |
| Quaternary Carbons | No information | Detectable via correlations from nearby protons |
| Role in Validation | Provides foundational C-H assignments | Assembles the molecular skeleton and confirms substituent positions |
The structural validation of this compound is a clear example of the synergistic power of 2D NMR. While HSQC provides a direct and unambiguous assignment of protonated carbons, it is insufficient on its own to solve the complete structure. The HMBC experiment is essential for bridging the gaps, revealing the connectivity between different parts of the molecule and definitively placing the substituents.[10] The cross-validation between the two datasets—using the C-H pairs from HSQC as anchor points to interpret the long-range correlations in HMBC—provides a robust and trustworthy structural elucidation. This methodical approach ensures the scientific integrity of the result, which is paramount for any subsequent research or development.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Heteronuclear_single_quantum_coherence [bionity.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. analyzetest.com [analyzetest.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Mastering Quality Control: A Comparative Guide to the Certificate of Analysis for 2-Ethoxy-4-fluoro-1-nitrobenzene Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. The Certificate of Analysis (CoA) serves as its passport, attesting to its identity, purity, and fitness for purpose. This guide provides an in-depth technical comparison of the analytical methodologies required to establish a robust CoA for the chemical intermediate, 2-Ethoxy-4-fluoro-1-nitrobenzene. We will explore the "why" and "how" behind each analytical technique, offering field-proven insights and detailed experimental protocols to empower researchers to critically evaluate and compare reference standards.
The Critical Role of a Reference Standard
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, including positional isomers or residual starting materials, can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). A well-characterized reference standard is therefore essential for:
-
Accurate quantification: Serving as a benchmark for determining the concentration of the intermediate in reaction mixtures and final products.
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method validation: Ensuring the accuracy and reliability of analytical methods used throughout the drug development process.
This guide will dissect the essential components of a comprehensive CoA, providing a framework for comparing a commercially available standard with an in-house or alternative source.
Core Analytical Techniques for a Comprehensive Certificate of Analysis
A thorough characterization of a this compound reference standard necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the material's quality.
Table 1: Key Analytical Techniques and Their Purpose in the CoA
| Analytical Technique | Primary Purpose | Secondary Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities | Identification of non-volatile impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight | Purity assessment for thermally stable compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Unambiguous structural confirmation and isomer differentiation | Detection of structurally similar impurities |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups | Rapid identity check |
| Melting Point Analysis | Indication of purity | Physical characterization |
| Elemental Analysis (CHN) | Confirmation of elemental composition | Assessment of inorganic impurities |
In-Depth Methodologies and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity. For a substituted nitrobenzene like our compound of interest, a reverse-phase C18 column is typically the first choice, offering good retention and separation of non-polar to moderately polar compounds. The choice of a mobile phase, often a mixture of acetonitrile and water, is critical and should be optimized to achieve a good peak shape and resolution from potential impurities. UV detection is ideal, as the nitroaromatic chromophore provides strong absorbance.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working solutions by appropriate dilution.
Trustworthiness: A self-validating HPLC method should include the analysis of a blank (mobile phase) to ensure no system peaks interfere with the analyte peak. The peak purity can be further assessed using a photodiode array (PDA) detector, which can detect the presence of co-eluting impurities.
Data Presentation:
Table 2: Example HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Impurity A |
| 2 | 5.2 | 99.80 | This compound |
| 3 | 6.8 | 0.05 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Expertise & Experience: GC-MS is an excellent tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can confirm the identity of the compound by matching it against a spectral library or by manual interpretation. The molecular ion peak (M+) will confirm the molecular weight of 185.15 g/mol .[1][2][3]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 20:1).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
Trustworthiness: The system's performance should be verified using a known standard before analysis. The identification of the main peak and any impurities should be based on both retention time and mass spectral data.
Data Presentation:
Table 3: Example GC-MS Data
| Retention Time (min) | Area (%) | Identification | Key Mass Fragments (m/z) |
| 8.2 | 99.9 | This compound | 185 (M+), 155, 139, 109 |
| 6.5 | 0.1 | Unknown Impurity | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all crucial.
-
¹H NMR: Will show the characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions.
-
¹³C NMR: Will reveal the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.
-
¹⁹F NMR: Is particularly important for fluoroaromatic compounds and will show a single resonance, confirming the presence of the fluorine atom.[4][5] The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides definitive proof of the fluorine's position on the aromatic ring.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.
Trustworthiness: The structural assignment must be consistent across all three NMR experiments. Comparison with predicted spectra from computational software can further enhance confidence in the assignment.
Data Presentation:
Table 4: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~1.4 | t | J = 7.0 | -OCH₂CH ₃ |
| ¹H | ~4.1 | q | J = 7.0 | -OCH ₂CH₃ |
| ¹H | ~7.0 - 7.8 | m | - | Aromatic Protons |
| ¹³C | ~14 | - | - | -OCH₂C H₃ |
| ¹³C | ~65 | - | - | -OC H₂CH₃ |
| ¹³C | ~110 - 160 | - | - | Aromatic Carbons |
| ¹⁹F | -110 to -130 | m | - | Ar-F |
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive analysis of a reference standard. The following diagram illustrates a logical workflow.
Caption: Analytical workflow for the certification of a reference standard.
Comparison with Alternatives
When evaluating a new batch or an alternative source of this compound, a direct comparison of the CoA data is essential.
Table 5: Comparative Analysis of Two Hypothetical Reference Standards
| Parameter | Reference Standard A (Certified) | Reference Standard B (New Batch) | Analysis |
| Appearance | White to off-white crystalline solid | White crystalline solid | Both meet specifications. |
| HPLC Purity | 99.8% | 99.5% | Standard B has slightly lower purity. |
| Major Impurity (HPLC) | 0.15% (Impurity X) | 0.3% (Impurity Y) | Different impurity profiles. Impurity Y in Standard B needs identification. |
| ¹H NMR | Conforms to structure | Conforms to structure | Both have the correct primary structure. |
| ¹⁹F NMR | Single peak at -115.2 ppm | Single peak at -115.2 ppm | Confirms the presence and environment of the fluorine atom in both. |
| GC-MS | No volatile impurities detected | 0.2% volatile impurity detected | Standard B contains a volatile impurity that requires identification. |
| Melting Point | 58-60 °C | 57-59 °C | The broader melting range of Standard B may indicate the presence of impurities. |
In this hypothetical comparison, while both standards have the correct structure, Reference Standard B shows a different impurity profile and the presence of a volatile impurity, warranting further investigation before it can be considered equivalent to the certified Reference Standard A.
Conclusion
A comprehensive Certificate of Analysis for a reference standard like this compound is not merely a document of compliance but a detailed scientific report. By understanding the principles and experimental details behind each analytical technique, researchers can critically evaluate the quality of their reference materials, ensuring the reliability and reproducibility of their scientific work. This guide provides the framework for such an evaluation, empowering scientists to make informed decisions and maintain the highest standards of quality in their research and development endeavors.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 2-Ethoxy-4-fluoro-1-nitrobenzene
This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for obtaining 2-Ethoxy-4-fluoro-1-nitrobenzene, a key aromatic building block. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors, where its specific substitution pattern allows for diverse functionalization.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, experimental protocols, and a data-driven comparison to inform synthetic planning.
The guide will focus on two mechanistically distinct and industrially relevant pathways:
-
The Williamson Ether Synthesis: A classic C-O bond formation strategy starting from a substituted phenol.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method for functionalizing electron-deficient aromatic rings.
Each route will be evaluated based on its chemical logic, efficiency, and practical considerations, providing the necessary insights to select the optimal pathway for a given research or production objective.
Route 1: The Williamson Ether Synthesis Approach
This route constructs the target ether linkage by reacting the corresponding phenoxide with an ethylating agent. The synthesis logically begins with the preparation of the precursor, 4-fluoro-2-nitrophenol, followed by its etherification.
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] The reaction involves two key steps:
-
Deprotonation: The acidic proton of the phenol (4-fluoro-2-nitrophenol) is abstracted by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of a primary alkyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether bond.[5][6]
The SN2 nature of this reaction dictates that primary alkyl halides are ideal, as secondary and tertiary halides are prone to competing E2 elimination reactions.[3][4]
Visualizing the Williamson Ether Synthesis Pathway
Caption: Reaction pathway for the synthesis via the Williamson ether method.
Experimental Protocols
Protocol 1.1: Synthesis of 4-Fluoro-2-nitrophenol
The precursor phenol can be synthesized via the regioselective nitration of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. While nitration can yield both ortho- and para-isomers relative to the hydroxyl, the para-position is blocked by fluorine, directing nitration to the ortho-position.
Materials:
-
4-Fluorophenol
-
Nitric Acid (70%)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask cooled to 0°C in an ice bath, dissolve 4-fluorophenol (1 eq.) in dichloromethane.
-
Slowly add concentrated sulfuric acid (1 eq.) while maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by carefully adding nitric acid (1.1 eq.) to sulfuric acid (1 eq.) at 0°C.
-
Add the nitrating mixture dropwise to the 4-fluorophenol solution over 1 hour, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the mixture into ice water and separate the organic layer.
-
Wash the organic layer with water, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-fluoro-2-nitrophenol.
Protocol 1.2: Etherification of 4-Fluoro-2-nitrophenol
Materials:
-
4-Fluoro-2-nitrophenol
-
Ethyl Bromide (or Ethyl Iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a solution of 4-fluoro-2-nitrophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Add ethyl bromide (1.5 eq.) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This alternative and highly efficient route relies on the high reactivity of an activated aromatic ring towards nucleophiles. The starting material, 2,4-difluoronitrobenzene, is commercially available and primed for substitution.
Mechanistic Rationale
Nucleophilic aromatic substitution is fundamentally different from SN2 reactions and typically requires a substrate with two key features:
-
A Good Leaving Group: Halogens, such as fluorine, are effective leaving groups.
-
Strong Electron-Withdrawing Groups (EWGs): One or more powerful EWGs (like -NO₂) must be positioned ortho or para to the leaving group.[8]
The reaction proceeds via a two-step addition-elimination mechanism.[9] First, the nucleophile (ethoxide, C₂H₅O⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy intermediate.[8] In the second step, the leaving group (fluoride, F⁻) is eliminated, restoring the aromaticity of the ring.
In 2,4-difluoronitrobenzene, the nitro group activates both the ortho (C2) and para (C4) fluorine atoms. However, the ortho position is generally more activated due to the stronger inductive and resonance effect, leading to regioselective substitution at the C2 position.[8][10]
Visualizing the SNAr Pathway
Caption: Reaction pathway for the synthesis via Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol
Protocol 2.1: Synthesis via SNAr
Materials:
-
Sodium Ethoxide (or Sodium metal and anhydrous ethanol)
-
Anhydrous Ethanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethoxide. This can be done by carefully dissolving sodium metal (1.1 eq.) in anhydrous ethanol (sufficient volume) at 0°C, or by using commercially available sodium ethoxide.
-
To the sodium ethoxide solution, add 2,4-difluoronitrobenzene (1.0 eq.) dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Comparative Analysis
To facilitate an objective comparison, the two synthetic routes are evaluated based on several key performance and practical metrics.
| Metric | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Fluorophenol, Ethyl Bromide | 2,4-Difluoronitrobenzene, Ethanol/Sodium Ethoxide |
| Number of Steps | 2 (Nitration + Etherification) | 1 (Substitution) |
| Regioselectivity | High (Ortho-nitration is highly favored) | High (Substitution at C2 is electronically favored) |
| Reaction Conditions | Nitration: Low temp (0-5°C). Etherification: Mild heat (60-70°C). | Mild to moderate heat (Reflux in ethanol, ~78°C). |
| Yield Potential | Generally good, but can be lowered by purification losses over two steps. | Typically very high for activated SNAr reactions. |
| Safety & Handling | Requires handling of concentrated nitric/sulfuric acids. | Requires handling of sodium metal or sodium ethoxide, which are moisture-sensitive and corrosive. |
| Atom Economy | Lower, due to the two-step nature and use of a base and leaving group. | Higher, as it is a more direct, single-step conversion. |
Workflow Comparison
Caption: Side-by-side comparison of the operational workflows for each synthetic route.
Conclusion and Recommendation
Both the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr) are viable and effective methods for preparing this compound. The choice between them depends heavily on the specific constraints and goals of the synthesis.
-
The SNAr route is superior in terms of efficiency, atom economy, and simplicity. Its single-step nature from a commercially available, advanced intermediate (2,4-difluoronitrobenzene) makes it the preferred method for rapid, lab-scale synthesis and likely for industrial production where process optimization and reduction of unit operations are critical. The high yields often associated with SNAr on activated substrates further enhance its appeal.
For most applications, particularly where time and overall yield are the primary drivers, the Nucleophilic Aromatic Substitution (SNAr) pathway is the more logical and efficient choice. However, the Williamson ether synthesis remains a robust and valuable alternative, especially when precursor cost and synthetic flexibility are of higher concern.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. 4-Fluoro-2-nitrophenol (99%) - Amerigo Scientific [amerigoscientific.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. vapourtec.com [vapourtec.com]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-ジフルオロニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 2,4-Difluoronitrobenzene [webbook.nist.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the synthesis of precisely substituted aromatic compounds is a cornerstone of innovation. Among these, 2-Ethoxy-4-fluoro-1-nitrobenzene stands out as a valuable intermediate, with its unique arrangement of substituents offering a versatile scaffold for the development of novel bioactive molecules. The efficiency and regioselectivity of its synthesis are therefore of paramount importance to researchers in the field.
This guide provides an in-depth, objective comparison of the primary synthetic protocols for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental choices. Every protocol is presented as a self-validating system, with an emphasis on achieving high yield and purity of the desired isomer.
The Synthetic Challenge: Navigating Regioselectivity
The synthesis of this compound is primarily a tale of two competing reactions, with the central challenge being the control of regioselectivity. The isomeric byproduct, 4-Ethoxy-2-fluoro-1-nitrobenzene, is a common contaminant, and its separation from the desired product can be a significant hurdle. This guide will focus on two principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Williamson Ether Synthesis, evaluating their respective abilities to selectively yield the 2-ethoxy isomer.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most direct route to this compound is through the Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the readily available 2,4-difluoronitrobenzene. In this reaction, an ethoxide source displaces one of the fluorine atoms on the benzene ring. The regiochemical outcome of this substitution is the critical factor determining the success of the synthesis.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The incoming nucleophile, in this case, the ethoxide ion, adds to the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
The key to controlling the regioselectivity lies in influencing which fluorine atom is preferentially attacked. While the fluorine atom para to the nitro group is electronically activated, studies have shown that the choice of solvent plays a crucial role in directing the substitution. Nonpolar solvents have been found to favor ortho-substitution, which is the desired pathway for the synthesis of this compound.[1][2][3] This is attributed to the formation of a six-membered polar transition state that is better stabilized in a nonpolar environment.[1][2]
Experimental Workflow: SNAr Protocol
Caption: Workflow for the SNAr synthesis of this compound.
Detailed SNAr Protocol
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium ethoxide
-
Anhydrous Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add sodium ethoxide to the toluene with stirring.
-
Slowly add 2,4-difluoronitrobenzene to the suspension.
-
Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired 2-ethoxy isomer from the 4-ethoxy byproduct.
Protocol 2: Williamson Ether Synthesis - The Two-Step Alternative
An alternative approach to this compound is the Williamson ether synthesis. This classic reaction involves the formation of an ether from an organohalide and an alkoxide.[4][5] In this case, the synthesis proceeds in two steps, starting from 4-fluoro-2-nitrophenol.
Mechanism and Rationale
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide, displacing the halide leaving group.[5]
For the synthesis of this compound, the first step involves the deprotonation of 4-fluoro-2-nitrophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as the nucleophile in the second step, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether product. The regioselectivity is inherently controlled in this method as the starting material already has the desired substitution pattern.
Experimental Workflow: Williamson Ether Synthesis Protocol
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Williamson Ether Synthesis Protocol
Materials:
-
4-Fluoro-2-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-fluoro-2-nitrophenol and anhydrous potassium carbonate in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Slowly add ethyl iodide to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
Comparative Analysis of Synthesis Protocols
The choice between the SNAr and Williamson ether synthesis protocols will depend on several factors, including the availability of starting materials, desired purity, and scalability. The following table provides a comparative summary of the two methods based on anticipated experimental outcomes.
| Parameter | Protocol 1: SNAr | Protocol 2: Williamson Ether Synthesis |
| Starting Materials | 2,4-Difluoronitrobenzene, Sodium Ethoxide | 4-Fluoro-2-nitrophenol, Ethyl Halide, Base |
| Key Challenge | Regioselectivity (formation of 4-ethoxy isomer) | Two-step process |
| Control of Regioselectivity | Achieved through careful selection of a nonpolar solvent | Inherently controlled by the starting material |
| Anticipated Yield | Moderate to Good (highly dependent on regioselectivity) | Good to Excellent |
| Anticipated Purity | May require careful chromatographic separation of isomers | Generally high, with fewer isomeric impurities |
| Reaction Time | Typically several hours | Can be longer due to the two-step nature |
| Scalability | Potentially challenging due to isomer separation | More straightforward to scale up |
| Cost-Effectiveness | Dependent on the cost and availability of 2,4-difluoronitrobenzene and the efficiency of isomer separation | Dependent on the cost of 4-fluoro-2-nitrophenol |
Analytical Methods for Isomer Separation and Quantification
To ensure the trustworthiness of the synthesis and the purity of the final product, robust analytical methods are essential for the separation and quantification of the 2-ethoxy and 4-ethoxy isomers.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a standard and effective technique for separating the two isomers.[6][7] UV detection is typically employed for quantification.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for the separation and analysis of these volatile compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation and confirmation of the desired isomer. The distinct chemical shifts and coupling patterns of the aromatic protons and carbons can be used to differentiate between the 2-ethoxy and 4-ethoxy isomers.
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis present viable pathways for the synthesis of this compound.
-
The SNAr protocol offers a more direct, one-step approach. However, its success is critically dependent on controlling the regioselectivity. For researchers prioritizing a direct route and who have optimized the reaction conditions, particularly the use of nonpolar solvents, this can be an efficient method. Careful analytical monitoring is crucial to ensure the purity of the final product.
-
The Williamson ether synthesis , while being a two-step process, offers superior control over regioselectivity, leading to a potentially higher purity of the desired 2-ethoxy isomer with less demanding purification procedures. This makes it an attractive option for applications where high purity is paramount and for larger-scale syntheses.
Ultimately, the choice of protocol will be guided by the specific requirements of the research, including the availability of starting materials, the scale of the synthesis, and the required purity of the final compound. It is recommended that researchers carefully evaluate these factors and, if possible, perform small-scale trial reactions to determine the most efficient protocol for their specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonpolar Solvent a Key for Highly Regioselective S<sub>N</sub>Ar Reaction in the Case of 2,4-Difluoronitrobenzene [ouci.dntb.gov.ua]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethoxy-4-fluoro-1-nitrobenzene
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-4-fluoro-1-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to comprehend the inherent risks associated with this compound. This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: It can cause significant skin and eye irritation.[1][2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3]
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[3]
Given these hazards, meticulous planning and execution of disposal are not merely procedural but a cornerstone of a robust safety culture.
The Core Principle: Segregation and Professional Disposal
The guiding principle for the disposal of this compound is that it must be treated as a halogenated hazardous waste . It should never be disposed of down the drain or mixed with non-hazardous or non-halogenated waste streams.[4][5] The ultimate disposal must be carried out by a licensed hazardous waste management company.
The following diagram illustrates the overall workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Step-by-Step Laboratory Disposal Protocol
This protocol details the necessary steps from the point of waste generation to its readiness for pickup by a certified disposal vendor.
Step 1: Waste Segregation at the Source
The moment this compound or any material contaminated with it is deemed waste, it must be segregated as halogenated organic waste . This is critical because mixing it with non-halogenated waste can render the entire volume as halogenated, significantly increasing disposal costs and environmental impact.[5][6]
Step 2: Proper Containerization
Select a suitable container for the collection of this compound waste. The choice of container is vital for preventing leaks and ensuring chemical compatibility.
| Container Attribute | Specification | Rationale |
| Material | High-Density Polyethylene (HDPE) or glass bottle with a screw cap. | These materials exhibit good chemical resistance to nitroaromatic and halogenated compounds. Avoid metal cans which can corrode.[4] |
| Condition | Clean, dry, and in good condition with no cracks or leaks. | To prevent contamination and accidental release of the hazardous waste. |
| Lid | Tightly sealing screw cap. | To prevent the release of vapors and to secure the contents during storage and transport. |
Step 3: Accurate and Comprehensive Labeling
Proper labeling is a regulatory requirement and a critical safety measure. As soon as the first drop of waste is added to the container, it must be labeled.
The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: Toxic, Irritant, Environmental Hazard
-
The date the first waste was added
-
The name of the principal investigator or laboratory contact
Step 4: Safe Temporary Storage in the Laboratory
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible materials (see Table 2).
-
In a well-ventilated area, such as a fume hood or a designated, ventilated cabinet.
| Incompatible Material Classes | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous, exothermic reactions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | May cause decomposition or unwanted reactions. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for violent reactions or release of toxic fumes. |
Step 5: Arranging for Waste Pickup
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year in academic labs), arrange for its pickup through your institution's Environmental Health and Safety (EHS) department.[7] They will coordinate with a licensed hazardous waste disposal company.
Ultimate Disposal Method: Incineration
The preferred and most environmentally sound method for the disposal of halogenated nitroaromatic compounds like this compound is high-temperature incineration.[8][9]
Why Incineration?
Incineration at high temperatures (typically above 1000°C) in a specialized hazardous waste incinerator ensures the complete destruction of the organic molecule.[8] This process breaks down the compound into simpler, less harmful substances such as carbon dioxide, water, nitrogen oxides, and hydrogen fluoride. The acidic gases generated, like hydrogen fluoride, are then neutralized in a scrubber system before being released into the atmosphere. This method is vastly superior to land disposal, which is restricted for such compounds due to their potential to leach into the soil and groundwater.[10]
The following diagram illustrates the basic principle of hazardous waste incineration.
Caption: Simplified schematic of a hazardous waste incinerator.
Spill Management and Decontamination
In the event of a spill of this compound, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile may require double gloving), safety goggles, and a lab coat.[1] For larger spills, respiratory protection may be necessary.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: The container with the spill cleanup materials must be labeled as hazardous waste and disposed of following the procedures outlined in this guide.
Regulatory Framework
The disposal of this compound is governed by a stringent regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA). The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273 .[3][11][12] These regulations outline the responsibilities of hazardous waste generators, transporters, and disposal facilities. Your institution's EHS department is the primary resource for ensuring compliance with these and any additional state and local regulations.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict segregation and containerization protocols, and partnering with certified hazardous waste disposal professionals, the scientific community can continue its vital work while upholding the highest standards of safety and regulatory compliance.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. emerson.com [emerson.com]
- 6. Nitrobenzene Compatibility with Caster Wheels | CasterTech [castertech.com]
- 7. epa.gov [epa.gov]
- 8. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 9. esemag.com [esemag.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. youtube.com [youtube.com]
- 12. eCFR :: 40 CFR Part 260 -- Hazardous Waste Management System: General [ecfr.gov]
A Senior Application Scientist's Guide to Handling 2-Ethoxy-4-fluoro-1-nitrobenzene: From Risk Assessment to Disposal
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-Ethoxy-4-fluoro-1-nitrobenzene is a valuable intermediate, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing the causal reasoning behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Foundational Risk Assessment: Understanding the Hazard Profile
Before handling any chemical, a thorough risk assessment is paramount.[1][2] this compound presents several hazards that dictate our choice of personal protective equipment and handling procedures. Its hazard profile, classified under the Globally Harmonized System (GHS), is the cornerstone of our safety plan.[3]
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class | Hazard Statement | Rationale for Protective Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Requires robust skin protection to prevent direct contact. |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Mandates stringent eye protection to shield against splashes or vapors. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Necessitates handling in a controlled environment to prevent respiratory exposure. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Reinforces the need for superior ventilation and potential respiratory protection. |
Signal Word:Warning [3]
This profile indicates that the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] Our defense strategy must therefore create barriers against every potential entry point into the body.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards identified above.[1][5]
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[3][6] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard or European Standard EN166 are mandatory at all times when handling the chemical.[4][6]
-
Best Practice: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4][7][8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
This compound is known to cause skin irritation and is harmful upon contact.[3][6] The goal is to minimize all skin exposure.
-
Hand Protection: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer's chemical resistance guide to ensure protection against nitrated aromatic compounds.[1][7] Gloves must be inspected for any signs of degradation or punctures before each use and removed without touching the outer surface.[8] Contaminated gloves should be disposed of immediately as hazardous waste.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[7][9] Long pants and fully enclosed, chemical-resistant shoes are mandatory to ensure no skin is exposed.[7][9] Polyester and acrylic fabrics should be avoided.[7]
Respiratory Protection: Engineering Controls as the Primary Solution
Inhalation of vapors or mists is harmful and can cause respiratory irritation.[3][10] The most effective way to mitigate this risk is through engineering controls.
-
Primary Control: All handling of this compound must be conducted inside a certified chemical fume hood.[6][11] This captures vapors at the source, preventing them from entering the laboratory environment.
-
Secondary Control: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is required.[6] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and annual fit testing.[7]
Operational Plan: A Step-by-Step Handling Workflow
A structured workflow minimizes the potential for error and exposure.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.[11]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Locate the nearest eyewash station and safety shower and confirm the path is unobstructed.[2]
-
Prepare all necessary equipment and reagents before retrieving the this compound container.
-
-
Handling:
-
Don all required PPE (goggles, face shield if necessary, lab coat, gloves).
-
Place the chemical container at least six inches inside the fume hood.[4][11]
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing or aerosol generation.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling & Decontamination:
-
After use, securely close the primary container and wipe it down with an appropriate solvent.
-
Decontaminate the work area within the fume hood.
-
Carefully remove gloves, avoiding contact with the contaminated outer surface, and dispose of them in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[3][9]
-
Emergency Blueprint: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Control Ignition: Remove all sources of ignition from the area.[3][6]
-
Contain & Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material like Chemizorb®, vermiculite, or sand.
-
Collect & Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][8]
-
Decontaminate: Clean the spill area thoroughly.
Below is a visual workflow for responding to a chemical spill.
Caption: Workflow for a safe and systematic chemical spill response.
Exposure First Aid
Immediate and correct first aid can significantly reduce harm. In all cases, seek medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[6][10]
-
Inhalation: Move the person to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[3][10][12]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do so.[3]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place waste in a clearly labeled, sealed, and appropriate container.[3][11] Do not mix with other waste streams.
-
Disposal: Arrange for disposal through an approved waste disposal facility, adhering strictly to all local, state, and federal regulations.[3]
By integrating these expert-driven protocols into your daily laboratory operations, you create a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. echemi.com [echemi.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. csub.edu [csub.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
